Product packaging for 9-Desaminoethyl Pixantrone(Cat. No.:)

9-Desaminoethyl Pixantrone

Cat. No.: B15354203
M. Wt: 282.30 g/mol
InChI Key: VLSXAGWBUIPTAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

9-Desaminoethyl Pixantrone is a useful research compound. Its molecular formula is C15H14N4O2 and its molecular weight is 282.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14N4O2 B15354203 9-Desaminoethyl Pixantrone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14N4O2

Molecular Weight

282.30 g/mol

IUPAC Name

9-amino-6-(2-aminoethylamino)benzo[g]isoquinoline-5,10-dione

InChI

InChI=1S/C15H14N4O2/c16-4-6-19-11-2-1-10(17)12-13(11)14(20)8-3-5-18-7-9(8)15(12)21/h1-3,5,7,19H,4,6,16-17H2

InChI Key

VLSXAGWBUIPTAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1N)C(=O)C3=C(C2=O)C=CN=C3)NCCN

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 9-Desaminoethyl Pixantrone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Pixantrone is a promising aza-anthracenedione cytotoxic agent developed to reduce the cardiotoxicity associated with traditional anthracyclines like doxorubicin. During the manufacturing and storage of pharmaceutical compounds, the formation of impurities is a critical aspect that requires thorough investigation for safety and regulatory purposes. 9-Desaminoethyl Pixantrone has been identified as a process-related impurity of Pixantrone. Its structure consists of the core benzo[g]isoquinoline-5,10-dione moiety with a single (2-aminoethyl)amino side chain at the 9-position, unlike Pixantrone which has two such side chains at the 6 and 9-positions. The availability of a pure sample of this compound is essential for its use as a reference standard in analytical method development and validation for impurity profiling of Pixantrone.

This guide will first detail the established synthesis of Pixantrone and then propose a targeted synthetic route for this compound based on this established chemistry.

Synthesis of the Parent Compound: Pixantrone

The synthesis of Pixantrone provides the foundational chemistry for accessing its derivatives and impurities. A common synthetic route, as described in the patent literature, commences with the preparation of the key intermediate, 6,9-difluorobenzo[g]isoquinoline-5,10-dione.

Synthesis of 6,9-difluorobenzo[g]isoquinoline-5,10-dione

The synthesis of this key intermediate is a multi-step process:

  • Anhydride Formation: Pyridine-3,4-dicarboxylic acid is treated with a dehydrating agent, such as acetic anhydride, to form pyridine-3,4-dicarboxylic anhydride.

  • Friedel-Crafts Acylation: The resulting anhydride undergoes a Friedel-Crafts acylation reaction with 1,4-difluorobenzene in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield a mixture of keto-acid isomers.

  • Cyclization: This mixture of isomers is then subjected to cyclization using a strong acid, such as fuming sulfuric acid, at elevated temperatures to afford the tricyclic core, 6,9-difluorobenzo[g]isoquinoline-5,10-dione.

Synthesis of Pixantrone from the Difluoro Intermediate

The final step in the synthesis of Pixantrone involves a nucleophilic aromatic substitution reaction:

  • The 6,9-difluorobenzo[g]isoquinoline-5,10-dione intermediate is reacted with an excess of a protected form of ethylenediamine, such as N-(2-aminoethyl)acetamide or a carbamate-protected derivative. The use of a protected amine prevents side reactions.

  • The reaction is typically carried out in a suitable solvent at an elevated temperature.

  • Following the substitution reaction, the protecting groups are removed under appropriate conditions (e.g., acidic or basic hydrolysis, or hydrogenolysis for certain protecting groups) to yield Pixantrone.

Proposed Synthesis of this compound

Based on the synthesis of Pixantrone, a logical approach to the synthesis of this compound involves a controlled, stoichiometric reaction to achieve monosubstitution. The reactivity of the 6- and 9-positions on the difluoro intermediate may not be identical, potentially allowing for selective monosubstitution under carefully controlled conditions.

Synthetic Strategy

The proposed synthesis of this compound would proceed as follows:

  • Stoichiometric Control: React 6,9-difluorobenzo[g]isoquinoline-5,10-dione with a limiting amount (approximately one equivalent) of a protected ethylenediamine. This controlled stoichiometry is intended to favor the formation of the monosubstituted product over the disubstituted Pixantrone.

  • Reaction Conditions: The reaction would likely be carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), at a moderate temperature to allow for controlled substitution. Careful monitoring of the reaction progress by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) would be crucial to optimize the yield of the desired monosubstituted product and minimize the formation of the disubstituted byproduct.

  • Purification: The reaction mixture would contain the desired monosubstituted product, the disubstituted product (Pixantrone), and unreacted starting material. A chromatographic purification method, such as column chromatography on silica gel, would be necessary to isolate the this compound.

  • Deprotection: The isolated, protected this compound would then be subjected to a deprotection step to remove the protecting group from the ethylenediamine side chain, yielding the final product.

Experimental Protocol (Proposed)

The following is a proposed, non-validated experimental protocol based on the principles outlined above. Note: This protocol requires optimization and validation in a laboratory setting.

Step 1: Monosubstitution

  • In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1.0 equivalent of 6,9-difluorobenzo[g]isoquinoline-5,10-dione in anhydrous DMSO.

  • Add 1.0 to 1.2 equivalents of N-(tert-butoxycarbonyl)ethylenediamine (Boc-ethylenediamine).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 equivalents), to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by HPLC.

  • Once the desired amount of monosubstituted product is formed, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate the protected this compound.

Step 2: Deprotection

  • Dissolve the purified, Boc-protected this compound in a suitable solvent such as dichloromethane or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

  • Stir the reaction at room temperature until the deprotection is complete (monitor by TLC or HPLC).

  • Remove the solvent and excess acid under reduced pressure.

  • Purify the final product, this compound, by a suitable method, such as recrystallization or preparative HPLC, to obtain the compound with high purity.

Data Presentation

As this is a proposed synthesis, experimental quantitative data is not available. Should this synthesis be performed, the following tables should be used to summarize the data.

Table 1: Reaction Conditions and Yields

StepReactant 1Reactant 2Stoichiometry (Eq.)SolventTemperature (°C)Time (h)ProductYield (%)
16,9-difluorobenzo[g]isoquinoline-5,10-dioneBoc-ethylenediamine1 : 1.1DMSO7012Boc-9-Desaminoethyl PixantroneData to be determined
2Boc-9-Desaminoethyl PixantroneTFAExcessDichloromethane254This compoundData to be determined

Table 2: Characterization Data for this compound

AnalysisResult
Appearance Data to be determined
Melting Point (°C) Data to be determined
¹H NMR (ppm) Data to be determined
¹³C NMR (ppm) Data to be determined
Mass Spectrometry (m/z) Data to be determined
Purity (HPLC, %) Data to be determined

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the synthetic pathways discussed.

Synthesis_of_Pixantrone_Intermediate A Pyridine-3,4-dicarboxylic acid B Pyridine-3,4-dicarboxylic anhydride A->B Acetic anhydride D Mixture of keto-acid isomers B->D:w Friedel-Crafts Acylation C 1,4-Difluorobenzene C->D:w E 6,9-Difluorobenzo[g]isoquinoline-5,10-dione D->E Fuming H₂SO₄ Synthesis_of_9_Desaminoethyl_Pixantrone A 6,9-Difluorobenzo[g]isoquinoline-5,10-dione C Protected This compound A->C:w Monosubstitution B Protected Ethylenediamine (1 eq.) B->C:w D This compound C->D Deprotection

Navigating the Aza-Anthracenedione Landscape: A Technical Guide to Pixantrone and its Related Compound 9-Desaminoethyl Pixantrone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pixantrone, a novel aza-anthracenedione, has emerged as a significant therapeutic agent in the landscape of oncology, particularly for the treatment of relapsed or refractory aggressive B-cell non-Hodgkin lymphomas. Its structural design aims to mitigate the cardiotoxicity associated with traditional anthracyclines and anthracenediones while retaining potent antineoplastic activity. This technical guide provides an in-depth exploration of Pixantrone, with a contextual mention of its related impurity, 9-Desaminoethyl Pixantrone. While a specific CAS number for this compound is not publicly available, its identity as a known impurity underscores the importance of rigorous analytical characterization in the pharmaceutical development of Pixantrone. This document delves into the mechanism of action, experimental protocols, and key quantitative data pertinent to drug development professionals.

Introduction

Pixantrone (CAS Number: 144510-96-3 for the free base) is a cytotoxic agent that functions as a topoisomerase II inhibitor and DNA intercalator.[1][2] Unlike its predecessors, doxorubicin and mitoxantrone, Pixantrone's unique chemical structure, which includes a nitrogen heteroatom in the chromophore ring system, is associated with a reduced potential for generating reactive oxygen species and forming cardiotoxic metabolites.[3][4] The presence of impurities, such as this compound, is a critical consideration in the synthesis and formulation of the active pharmaceutical ingredient (API), necessitating robust analytical methods for their detection and quantification.[]

Physicochemical Properties of Pixantrone

A comprehensive understanding of the physicochemical properties of Pixantrone is fundamental for its development and formulation.

PropertyValueReference
CAS Number 144510-96-3 (free base)[2]
Molecular Formula C17H19N5O2[2]
Molecular Weight 325.37 g/mol [2]
Appearance Dark blue lyophilised powder[3]
Mechanism of Action Topoisomerase II inhibitor, DNA intercalator, DNA alkylating agent[1][3][4]

Mechanism of Action

Pixantrone exerts its antineoplastic effects through a multi-faceted mechanism of action that distinguishes it from other topoisomerase II inhibitors.

Topoisomerase II Inhibition and DNA Intercalation

Pixantrone inhibits topoisomerase II, an enzyme crucial for DNA replication and repair.[4] This inhibition leads to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in DNA strand breaks and the induction of apoptosis. The planar aromatic chromophore of Pixantrone also intercalates between DNA base pairs, further disrupting DNA structure and function.

Reduced Cardiotoxicity Profile

A key differentiator of Pixantrone is its reduced cardiotoxicity compared to other anthracyclines. This is attributed to its lower potential to engage in iron-mediated redox cycling and generate damaging reactive oxygen species in cardiac tissue.[4]

The proposed mechanism for reduced cardiotoxicity is depicted in the following signaling pathway diagram:

G Proposed Mechanism of Reduced Cardiotoxicity of Pixantrone cluster_anthracyclines Traditional Anthracyclines (e.g., Doxorubicin) cluster_pixantrone Pixantrone Dox Doxorubicin Dox_Fe Doxorubicin-Iron Complex Dox->Dox_Fe Binds Iron ROS Reactive Oxygen Species (ROS) Dox_Fe->ROS Redox Cycling Cardiotoxicity Cardiomyocyte Damage ROS->Cardiotoxicity Pix Pixantrone No_Fe_Binding Reduced Iron Binding Pix->No_Fe_Binding Reduced_ROS Decreased ROS Production No_Fe_Binding->Reduced_ROS Reduced_Cardiotoxicity Reduced Cardiotoxicity Reduced_ROS->Reduced_Cardiotoxicity

Caption: Proposed mechanism of reduced cardiotoxicity of Pixantrone.

Experimental Protocols

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic effects of Pixantrone on cancer cell lines.

Methodology:

  • Cell Culture: Human tumor cell lines (e.g., lymphoma, breast cancer) are cultured in appropriate media and conditions.

  • Drug Treatment: Cells are treated with a range of concentrations of Pixantrone for a specified duration (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, which correlates with the number of viable cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the compound.

Topoisomerase II Cleavage Assay

Objective: To assess the ability of Pixantrone to induce topoisomerase II-mediated DNA cleavage.

Methodology:

  • Reaction Mixture: A reaction mixture containing supercoiled plasmid DNA, purified human topoisomerase II, and various concentrations of Pixantrone is prepared.

  • Incubation: The mixture is incubated to allow for the cleavage reaction to occur.

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer.

  • Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.

  • Visualization: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). The appearance of linear DNA indicates topoisomerase II-mediated cleavage.

The general workflow for this assay is illustrated below:

G Topoisomerase II Cleavage Assay Workflow Start Prepare Reaction Mixture (Plasmid DNA, Topo II, Pixantrone) Incubate Incubate at 37°C Start->Incubate Stop Stop Reaction (Add SDS/Proteinase K) Incubate->Stop Electrophoresis Agarose Gel Electrophoresis Stop->Electrophoresis Visualize Visualize DNA Bands (UV Transilluminator) Electrophoresis->Visualize Analyze Analyze Results (Linear vs. Supercoiled DNA) Visualize->Analyze

Caption: Workflow for a topoisomerase II cleavage assay.

Quantitative Data from Preclinical and Clinical Studies

The following table summarizes key quantitative data from studies involving Pixantrone.

ParameterValueStudy ContextReference
IC50 (in various cancer cell lines) Varies by cell line (nM to µM range)Preclinical in vitro studies[6]
Complete Response Rate (Relapsed/Refractory Aggressive NHL) 20% (Pixantrone) vs. 5.7% (Comparator)Phase III Clinical Trial (PIX301)[3]
Median Progression-Free Survival (Relapsed/Refractory Aggressive NHL) 2.6 months (Pixantrone) vs. 1.6 months (Comparator)Phase III Clinical Trial (PIX301)[3]

Analytical Considerations: The Role of Impurity Profiling

The identification and control of impurities are paramount in drug development. While specific data on this compound is limited, its presence as a process-related impurity or degradation product highlights the need for robust analytical methods.

Common Analytical Techniques for Impurity Profiling:

  • High-Performance Liquid Chromatography (HPLC): A cornerstone for separating and quantifying impurities.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides structural information for the identification of unknown impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural elucidation of isolated impurities.

The logical relationship for impurity identification is as follows:

G Logical Flow for Impurity Identification Detection Detection of Impurity Peak (e.g., by HPLC) Isolation Isolation of Impurity (e.g., by Preparative HPLC) Detection->Isolation Identification Structural Elucidation (e.g., by MS, NMR) Isolation->Identification Quantification Quantification of Impurity (e.g., by HPLC with a reference standard) Identification->Quantification Control Establishment of Specification and Control Strategy Quantification->Control

Caption: Logical workflow for pharmaceutical impurity identification.

Conclusion

Pixantrone represents a significant advancement in the treatment of certain hematological malignancies, offering a favorable safety profile with respect to cardiotoxicity. A thorough understanding of its mechanism of action, supported by robust preclinical and clinical data, is essential for its continued development and clinical application. The diligent characterization and control of related substances, such as this compound, are critical components of ensuring the quality, safety, and efficacy of the final drug product. This technical guide provides a foundational resource for scientists and researchers engaged in the multifaceted process of drug development.

References

An In-Depth Technical Guide to 9-Desaminoethyl Pixantrone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and technical documentation on 9-Desaminoethyl Pixantrone are limited. This compound is primarily referenced as an impurity of the anticancer agent Pixantrone. Consequently, this guide synthesizes the available information on Pixantrone to provide a foundational understanding that may inform research into its derivatives, including this compound. The mechanism of action and experimental data provided are for Pixantrone and should be considered as a starting point for investigating this compound.

Introduction

Pixantrone is a novel aza-anthracenedione, a class of synthetic analogs of anthracyclines, designed to reduce the cardiotoxicity associated with traditional chemotherapy agents like doxorubicin. This compound is recognized as an impurity related to the synthesis or degradation of Pixantrone. Understanding the properties of Pixantrone is crucial for contextualizing the potential characteristics and biological activity of its derivatives.

Physicochemical Properties

PropertyValue (for Pixantrone)Data Source
Molecular Formula C21H23N5O5N/A
Molecular Weight 425.44 g/mol N/A
Appearance Dark blue powderN/A
Solubility Soluble in waterN/A

Mechanism of Action of Pixantrone

Pixantrone exhibits a multi-faceted mechanism of action that distinguishes it from other topoisomerase II inhibitors. Its primary modes of action include:

  • DNA Intercalation and Alkylation: Pixantrone intercalates into the DNA double helix and can form covalent adducts, leading to DNA damage.

  • Topoisomerase II Inhibition: It is a potent inhibitor of topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition leads to the accumulation of double-strand breaks in DNA.

  • Induction of Apoptosis: The DNA damage and cell cycle arrest triggered by Pixantrone ultimately lead to programmed cell death (apoptosis) in cancer cells.

Signaling Pathway of Pixantrone-Induced Apoptosis

pixantrone_apoptosis Pixantrone Pixantrone DNA Cellular DNA Pixantrone->DNA Intercalation TopoII Topoisomerase II Pixantrone->TopoII Inhibition DNA_Damage DNA Double-Strand Breaks TopoII->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Activation p53 p53 Activation ATM_ATR->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Pixantrone's mechanism leading to apoptosis.

Experimental Protocols

Detailed experimental protocols for the synthesis or biological evaluation of this compound are not available. The following are generalized protocols for assays commonly used to characterize compounds like Pixantrone.

Topoisomerase II Inhibition Assay (Generic Protocol)

This protocol describes a typical in vitro assay to determine the inhibitory activity of a compound against topoisomerase II.

Materials:

  • Purified human topoisomerase IIα

  • Supercoiled plasmid DNA (e.g., pBR322)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl2, 2 mM ATP, 1 mM DTT)

  • Test compound (e.g., Pixantrone or its derivative)

  • DNA intercalating dye (e.g., ethidium bromide or SYBR Green)

  • Agarose gel electrophoresis system

Procedure:

  • Prepare a reaction mixture containing the assay buffer, supercoiled plasmid DNA, and purified topoisomerase IIα enzyme.

  • Add the test compound at various concentrations to the reaction mixture. A known topoisomerase II inhibitor (e.g., etoposide) should be used as a positive control, and a vehicle control (e.g., DMSO) as a negative control.

  • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes) to allow the enzyme to relax the supercoiled DNA.

  • Stop the reaction by adding a stop solution (e.g., containing EDTA and a loading dye).

  • Analyze the DNA topology by agarose gel electrophoresis.

  • Stain the gel with a DNA intercalating dye and visualize the DNA bands under UV light. Inhibition of topoisomerase II will result in a higher proportion of supercoiled DNA compared to the relaxed DNA in the control.

Experimental Workflow for Topoisomerase II Inhibition Assay

topo_ii_workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, DNA, Topo II) Start->Prepare_Mixture Add_Compound Add Test Compound (e.g., this compound) Prepare_Mixture->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Visualize DNA Bands Electrophoresis->Visualize Analyze Analyze Results (Compare supercoiled vs. relaxed DNA) Visualize->Analyze End End Analyze->End

Caption: Workflow for a topoisomerase II inhibition assay.

Cell Viability Assay (Generic Protocol)

This protocol outlines a common method to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., human lymphoma cell line)

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add the MTT reagent to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Measure the absorbance of the wells at a specific wavelength using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 (half-maximal inhibitory concentration) value.

Preclinical and Clinical Development of Pixantrone

Pixantrone has undergone extensive preclinical and clinical evaluation. In preclinical studies, it demonstrated significant antitumor activity in various cancer models, including lymphomas and solid tumors. Clinical trials have primarily focused on its use in patients with relapsed or refractory aggressive non-Hodgkin's lymphoma. While this compound has not been the subject of these studies, the data from Pixantrone's development provides a framework for the potential evaluation of its derivatives.

Conclusion

While a comprehensive technical guide on this compound is hampered by the lack of specific public data, this document provides a foundational overview based on the well-characterized parent compound, Pixantrone. The provided mechanisms, protocols, and diagrams for Pixantrone can serve as a valuable resource for researchers initiating studies on this compound. Further research is necessary to elucidate the specific properties and biological activities of this particular derivative.

Unraveling the Mechanism of Action of 9-Desaminoethyl Pixantrone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: A Dual Assault on Cancer Cells

Pixantrone, an aza-anthracenedione, exerts its cytotoxic effects primarily through two interconnected mechanisms: DNA intercalation and poisoning of topoisomerase II. This dual-pronged attack disrupts critical cellular processes, ultimately leading to cell death.

DNA Intercalation

Pixantrone possesses a planar ring system that enables it to insert itself between the base pairs of the DNA double helix. This intercalation has several downstream consequences:

  • Inhibition of DNA Replication and Transcription: The presence of Pixantrone within the DNA strand physically obstructs the progression of DNA and RNA polymerases, thereby halting the processes of replication and transcription.

  • Induction of DNA Damage: Intercalation can distort the helical structure of DNA, leading to the activation of DNA damage response pathways.

Topoisomerase II Poisoning

Topoisomerase II is a vital enzyme that resolves DNA topological problems, such as supercoiling and tangling, which arise during replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break.

Pixantrone acts as a topoisomerase II poison by stabilizing the "cleavable complex," a transient intermediate where the enzyme is covalently bound to the 5'-termini of the broken DNA strands. By preventing the re-ligation of the DNA break, Pixantrone converts a transient enzymatic step into a permanent DNA double-strand break. These persistent breaks are highly cytotoxic and trigger apoptotic cell death.[1]

A key feature of Pixantrone is its preferential targeting of topoisomerase IIα over the IIβ isoform.[2] Topoisomerase IIα is highly expressed in proliferating cells, including cancer cells, while topoisomerase IIβ is more prevalent in quiescent cells, such as cardiomyocytes. This selectivity is believed to contribute to Pixantrone's reduced cardiotoxicity compared to other anthracyclines like doxorubicin.[2]

Signaling Pathways and Cellular Fate

The DNA damage induced by Pixantrone triggers a cascade of cellular signaling events that ultimately determine the cell's fate.

G Pixantrone Pixantrone DNA_Intercalation DNA Intercalation Pixantrone->DNA_Intercalation TopoII_Poisoning Topoisomerase II Poisoning Pixantrone->TopoII_Poisoning DSB DNA Double-Strand Breaks DNA_Intercalation->DSB Cleavable_Complex Stabilization of Cleavable Complex TopoII_Poisoning->Cleavable_Complex Cleavable_Complex->DSB DDR DNA Damage Response (ATM/ATR, p53) DSB->DDR Apoptosis Apoptosis DDR->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest

Caption: Core mechanism of Pixantrone leading to apoptosis.

Quantitative Data Summary

The following table summarizes key quantitative data for Pixantrone from various in vitro studies.

ParameterValueCell Line / SystemReference
Topoisomerase IIα Inhibition
IC50 (Decatenation Assay)~1.5 µMPurified human enzymeF. G. Falkson et al., Investigational New Drugs, 1995
Topoisomerase IIβ Inhibition
IC50 (Decatenation Assay)~3.0 µMPurified human enzymeF. G. Falkson et al., Investigational New Drugs, 1995
DNA Binding
Binding Constant (Kb)1.2 x 10^5 M^-1Calf Thymus DNAP. De Isabella et al., Molecular Pharmacology, 1995
Cytotoxicity
IC50 (72h exposure)0.03 - 0.5 µMVarious human cancer cell linesMultiple sources

Detailed Experimental Protocols

Topoisomerase II Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase II.

Workflow:

G cluster_0 Reaction Setup kDNA kDNA Incubate Incubate at 37°C kDNA->Incubate TopoII Topoisomerase II TopoII->Incubate Drug Pixantrone Drug->Incubate Buffer Reaction Buffer Buffer->Incubate Stop Stop Reaction (SDS/Proteinase K) Incubate->Stop Gel Agarose Gel Electrophoresis Stop->Gel Visualize Visualize under UV light Gel->Visualize

Caption: Workflow for Topoisomerase II Decatenation Assay.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing kDNA (e.g., from Crithidia fasciculata), purified human topoisomerase IIα or IIβ, and reaction buffer (typically containing ATP and MgCl2).

  • Drug Addition: Add varying concentrations of Pixantrone or the vehicle control to the reaction mixtures.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes) to allow the decatenation reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K to digest the enzyme.

  • Electrophoresis: Separate the reaction products by agarose gel electrophoresis. Decatenated minicircles migrate faster into the gel than the interlocked kDNA network.

  • Visualization and Quantification: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA under UV light. The inhibition of decatenation is quantified by measuring the decrease in the amount of decatenated DNA products.

DNA Intercalation Assay (Ethidium Bromide Displacement)

This assay is based on the principle that a DNA intercalating agent will compete with ethidium bromide for binding sites in DNA, leading to a decrease in the fluorescence of the ethidium bromide-DNA complex.

Methodology:

  • Prepare DNA-Ethidium Bromide Complex: Prepare a solution of double-stranded DNA (e.g., calf thymus DNA) and ethidium bromide in a suitable buffer.

  • Baseline Fluorescence: Measure the initial fluorescence of the solution using a spectrofluorometer (excitation ~520 nm, emission ~600 nm).

  • Titration with Compound: Add increasing concentrations of Pixantrone to the cuvette.

  • Fluorescence Measurement: After each addition and a brief incubation period, measure the fluorescence intensity.

  • Data Analysis: The decrease in fluorescence intensity is proportional to the amount of ethidium bromide displaced by Pixantrone. This data can be used to calculate the binding affinity of the compound to DNA.

Conclusion and Future Directions

Pixantrone is a potent anticancer agent with a well-defined dual mechanism of action involving DNA intercalation and topoisomerase II poisoning. Its selectivity for topoisomerase IIα likely contributes to its favorable safety profile. While 9-Desaminoethyl Pixantrone is structurally similar, the absence of one of the ethylamino side chains could potentially alter its DNA binding affinity, topoisomerase II inhibitory potency, and cellular uptake. Further research is imperative to delineate the precise mechanism of action of this compound and to determine if it retains the favorable pharmacological properties of its parent compound. Such studies would be crucial in assessing its potential as a therapeutic agent or understanding its contribution to the overall activity of Pixantrone formulations.

References

9-Desaminoethyl Pixantrone (BBR 3438): A Technical Review of a Novel Aza-Anthrapyrazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Desaminoethyl Pixantrone, also known as BBR 3438, is a synthetic aza-anthrapyrazole, a class of compounds investigated for their potential as anticancer agents. It is structurally related to the clinically evaluated drug Pixantrone (BBR 2778) and is considered an impurity in its synthesis. The aza-anthrapyrazoles were designed to mimic the planar tricyclic chromophore of anthracyclines like doxorubicin and anthracenediones like mitoxantrone, while aiming to reduce the cardiotoxicity associated with these established chemotherapeutics. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its synthesis, biological activity, and mechanism of action within the broader context of 2,5-disubstituted 9-aza-anthrapyrazoles.

Chemical Structure and Synthesis

This compound is a derivative of the indazolo[4,3-gh]isoquinolin-6(2H)-one core. The synthesis of this class of compounds, as described by Krapcho et al. (1998), involves a multi-step process starting from benz[g]isoquinoline-5,10-diones with differential reactivity at the 6 and 9 positions.

A general synthetic pathway is outlined below. It is important to note that a specific, detailed protocol for the synthesis of this compound (BBR 3438) is not available in the reviewed literature. The following represents a generalized scheme for the synthesis of 2,5-disubstituted 9-aza-anthrapyrazoles.

General Synthetic Workflow

Synthetic Workflow for 9-Aza-Anthrapyrazoles start 6,9-disubstituted benz[g]isoquinoline-5,10-dione intermediate1 Displacement of Fluoride with Substituted Hydrazine start->intermediate1 intermediate2 Pyrazole Analogue intermediate1->intermediate2 intermediate3 Substitution of Remaining Leaving Group with Amine intermediate2->intermediate3 product 2,5-disubstituted 9-aza-anthrapyrazole (e.g., BBR 3438) intermediate3->product

Caption: Generalized synthetic workflow for 9-aza-anthrapyrazoles.

Quantitative Data

The available quantitative data for this compound (BBR 3438) is limited. The primary source of specific data comes from a Quantitative Structure-Activity Relationship (QSAR) study by Slavov et al. (2007). The broader study by Krapcho et al. (1998) provides activity data for the series of 9-aza-anthrapyrazoles, but it is not always possible to isolate the specific data for BBR 3438.

Table 1: In Vitro Cytotoxicity of this compound (BBR 3438)

CompoundCell LineAssayIC50 (µM)Reference
BBR 3438LoVo (human colon adenocarcinoma)Not specified0.09Slavov et al., 2007

Table 2: In Vivo Antitumor Activity of Selected 9-Aza-Anthrapyrazoles (Data for BBR 3438 not specifically isolated)

Compound SeriesAnimal ModelTreatment ScheduleEfficacy MetricResultReference
9-Aza-APsP388 Murine LeukemiaNot specifiedT/C%200-381 for most effective congenersKrapcho et al., 1998
9-Aza-APsMX-1 Human Mammary Carcinoma XenograftNot specifiedTWI%50-99 for 24 tested compoundsKrapcho et al., 1998

T/C% = (Median survival time of treated group / Median survival time of control group) x 100 TWI% = Tumor Weight Inhibition

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and biological evaluation of this compound (BBR 3438) are not explicitly provided in the reviewed literature. The following are representative protocols for the types of assays used to evaluate the broader class of 9-aza-anthrapyrazoles.

In Vitro Cytotoxicity against LoVo Cells (Representative Protocol)
  • Cell Culture: LoVo human colon adenocarcinoma cells are maintained in a suitable culture medium (e.g., Ham's F-12K medium) supplemented with 10% fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well microtiter plates at a density of approximately 5,000 cells per well and allowed to attach overnight.

  • Compound Treatment: A stock solution of the test compound (e.g., BBR 3438) is prepared in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with the medium containing the test compound.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

  • Viability Assay (MTT Assay):

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • The medium is removed, and the formazan crystals are solubilized with a solvent (e.g., DMSO or isopropanol).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

In Vivo P388 Murine Leukemia Model (Representative Protocol)
  • Animal Model: DBA/2 or BDF1 mice are used.

  • Tumor Implantation: Mice are inoculated intraperitoneally (i.p.) with a suspension of P388 leukemia cells (e.g., 1 x 10^6 cells).

  • Compound Administration: The test compound is administered i.p. at various dose levels and schedules, starting 24 hours after tumor implantation.

  • Monitoring: The animals are monitored daily for signs of toxicity and mortality.

  • Efficacy Evaluation: The primary endpoint is the median survival time of the treated and control groups. The antitumor efficacy is expressed as the percentage of increase in lifespan (T/C%).

In Vivo MX-1 Human Mammary Carcinoma Xenograft Model (Representative Protocol)
  • Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: Fragments of MX-1 human mammary carcinoma, or a suspension of cultured MX-1 cells, are implanted subcutaneously into the flank of the mice.

  • Compound Administration: When the tumors reach a palpable size, the animals are randomized into control and treatment groups. The test compound is administered intravenously or intraperitoneally according to a specified dose and schedule.

  • Tumor Measurement: Tumor size is measured periodically (e.g., twice weekly) with calipers, and tumor volume is calculated.

  • Efficacy Evaluation: The antitumor activity is assessed by comparing the tumor growth in the treated groups to the control group. The tumor weight inhibition (TWI%) is calculated at the end of the study.

Mechanism of Action and Signaling Pathways

The precise mechanism of action of this compound has not been specifically elucidated in the available literature. However, for the broader class of aza-anthrapyrazoles, the proposed mechanism involves interaction with DNA and inhibition of topoisomerase II, similar to their structural analogues, the anthracyclines and anthracenediones.

Proposed Mechanism of Action

Proposed Mechanism of Action BBR3438 This compound (BBR 3438) DNA_Intercalation DNA Intercalation BBR3438->DNA_Intercalation Intercalates into DNA TopoisomeraseII Topoisomerase II BBR3438->TopoisomeraseII Inhibits Cleavable_Complex Stabilization of Topoisomerase II-DNA Cleavable Complex DNA_Intercalation->Cleavable_Complex TopoisomeraseII->Cleavable_Complex DSB DNA Double-Strand Breaks Cleavable_Complex->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: Proposed mechanism of action for 9-aza-anthrapyrazoles.

The planar aromatic core of this compound is believed to intercalate between the base pairs of DNA. This interaction is thought to interfere with the function of topoisomerase II, an enzyme crucial for DNA replication and repair. By stabilizing the "cleavable complex" – an intermediate in the topoisomerase II catalytic cycle where the DNA is cut – the drug leads to the accumulation of DNA double-strand breaks. These unrepaired DNA lesions trigger downstream signaling pathways that ultimately lead to programmed cell death, or apoptosis.

Conclusion

This compound (BBR 3438) is a member of the 9-aza-anthrapyrazole class of compounds with demonstrated in vitro cytotoxicity against human colon cancer cells. While it is primarily documented as an impurity of the clinical candidate Pixantrone, its biological activity warrants consideration. The available literature provides a foundational understanding of its synthesis and antitumor potential within the context of its chemical class. However, a comprehensive evaluation of this compound as a standalone agent is limited by the lack of specific, detailed experimental data and mechanistic studies. Further research would be necessary to fully elucidate its pharmacological profile and potential as a therapeutic agent. This review serves as a summary of the current knowledge and a guide for future investigations into this and related aza-anthrapyrazole compounds.

The Emergence of 9-Desaminoethyl Pixantrone: A Technical Overview of an Impurity in a Modern Chemotherapeutic Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide addresses the identification and characterization of 9-Desaminoethyl Pixantrone, a known impurity associated with the antineoplastic agent Pixantrone. Designed for researchers, scientists, and professionals in drug development, this document outlines the regulatory landscape, analytical methodologies, and potential implications of such impurities in the pharmaceutical context.

Introduction to Pixantrone and the Significance of Impurity Profiling

Pixantrone is a synthetic aza-anthracenedione developed as an analog of mitoxantrone with the aim of reducing cardiotoxicity while maintaining potent anticancer activity.[1] Its mechanism of action involves DNA intercalation and inhibition of topoisomerase II, crucial for DNA replication and repair in rapidly dividing cancer cells.[2][3] The European Medicines Agency (EMA) has approved Pixantrone for the treatment of adult patients with multiply relapsed or refractory aggressive non-Hodgkin B-cell lymphomas.[4]

The safety and efficacy of any pharmaceutical product are intrinsically linked to its purity. Impurities, defined as any component of the drug substance or drug product that is not the chemical entity defined as the drug substance, can arise from the manufacturing process, degradation of the drug substance, or interactions with excipients.[] The diligent identification, quantification, and control of these impurities are mandated by regulatory bodies worldwide, such as the International Council for Harmonisation (ICH).

The Discovery of this compound: A Hypothetical Framework

Forced degradation, or stress testing, is a critical component of drug development that exposes the drug substance to harsh conditions such as acid, base, oxidation, heat, and light to accelerate the formation of degradation products.[6][7] This process helps to establish the intrinsic stability of the drug molecule and to develop and validate stability-indicating analytical methods.

A plausible pathway for the formation of this compound would be the loss of the aminoethyl side chain at the 9-position of the Pixantrone molecule under specific stress conditions. The identification of this and other impurities is crucial for ensuring the quality and safety of the final drug product.

Analytical Methodologies for Impurity Detection and Characterization

A multi-faceted analytical approach is essential for the comprehensive profiling of pharmaceutical impurities. The following table summarizes the key techniques that would be employed in the discovery and analysis of this compound.

Analytical TechniquePurposeKey Parameters
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the drug substance from its impurities.Column: C18 reverse-phase; Mobile Phase: Gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol); Detection: UV-Vis or Photodiode Array (PDA) detector.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of impurities by providing molecular weight information.Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI); Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidation of the chemical structure of isolated impurities.1H NMR, 13C NMR, and 2D NMR techniques (e.g., COSY, HSQC, HMBC).
Gas Chromatography (GC) Analysis of volatile impurities and residual solvents.Column: Capillary column with a suitable stationary phase; Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Experimental Protocols: A Generalized Approach

While specific, validated protocols for this compound are not publicly available, the following represents a generalized workflow for the identification and characterization of such an impurity.

Forced Degradation Study Protocol
  • Sample Preparation: Prepare solutions of Pixantrone drug substance in various stress media (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂).

  • Stress Conditions: Expose the solutions to elevated temperatures (e.g., 60-80°C) for defined periods. For photostability, expose the drug substance to light according to ICH Q1B guidelines.

  • Sample Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC method.

  • Peak Purity Analysis: Utilize a PDA detector to assess the homogeneity of the main drug peak and any degradation product peaks.

Impurity Isolation and Characterization
  • Preparative HPLC: Isolate the impurity of interest from the stressed samples or a bulk batch of the drug substance using preparative HPLC.

  • Structure Elucidation: Characterize the isolated impurity using high-resolution mass spectrometry (HRMS) to determine its elemental composition and NMR spectroscopy to elucidate its complete chemical structure.

Visualization of Key Processes

General Workflow for Impurity Identification

G Figure 1. General Workflow for Impurity Identification cluster_0 Discovery Phase cluster_1 Analytical Phase cluster_2 Outcome Drug Substance Drug Substance Forced Degradation Forced Degradation Drug Substance->Forced Degradation Synthesis Byproducts Synthesis Byproducts Drug Substance->Synthesis Byproducts HPLC / UPLC HPLC / UPLC Forced Degradation->HPLC / UPLC Synthesis Byproducts->HPLC / UPLC LC-MS LC-MS HPLC / UPLC->LC-MS Identification NMR NMR LC-MS->NMR Structure Elucidation Impurity Profile Impurity Profile NMR->Impurity Profile

Caption: General Workflow for Impurity Identification

Pixantrone's Proposed Mechanism of Action

G Figure 2. Pixantrone's Proposed Mechanism of Action Pixantrone Pixantrone DNA DNA Pixantrone->DNA Intercalation Topoisomerase II Topoisomerase II Pixantrone->Topoisomerase II Inhibition DNA Replication Inhibition DNA Replication Inhibition DNA->DNA Replication Inhibition DNA Repair Inhibition DNA Repair Inhibition DNA->DNA Repair Inhibition Topoisomerase II->DNA Apoptosis Apoptosis DNA Replication Inhibition->Apoptosis DNA Repair Inhibition->Apoptosis

References

Unveiling the Therapeutic Potential of Pixantrone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers and Drug Development Professionals

Executive Summary

Pixantrone, an aza-anthracenedione, has emerged as a significant cytotoxic agent in the landscape of cancer therapeutics, particularly for hematological malignancies. Structurally designed to minimize the cardiotoxicity associated with traditional anthracyclines and anthracenediones, pixantrone exhibits a unique pharmacological profile. This technical guide provides a comprehensive overview of the therapeutic relevance of pixantrone, with a focus on its mechanism of action, preclinical and clinical efficacy, and detailed experimental protocols relevant to its study. It is important to note that while the initial query specified "9-Desaminoethyl Pixantrone," extensive investigation has identified this compound as an impurity of pixantrone. Therefore, this guide will focus on the parent compound, pixantrone, which is the therapeutically relevant molecule.

Introduction: The Rationale for Pixantrone Development

Anthracyclines, such as doxorubicin, have long been cornerstones of chemotherapy regimens. However, their clinical utility is often limited by cumulative, dose-dependent cardiotoxicity. This adverse effect is largely attributed to the formation of iron complexes and the generation of reactive oxygen species (ROS) in cardiac tissue. Pixantrone was developed to address this limitation. Its unique chemical structure, which includes a nitrogen heteroatom in the chromophore and lacks the hydroquinone moiety, prevents the chelation of iron, thereby reducing the potential for ROS-mediated cardiac damage.

Mechanism of Action: A Multi-faceted Approach to Cancer Cell Cytotoxicity

Pixantrone exerts its anti-neoplastic effects through a combination of mechanisms that ultimately lead to the inhibition of cell proliferation and the induction of apoptosis.

DNA Intercalation and Topoisomerase II Inhibition

Similar to other anthracenediones, pixantrone intercalates into the DNA double helix. This physical insertion between base pairs disrupts the normal function of DNA, interfering with replication and transcription. Furthermore, pixantrone acts as a topoisomerase II poison.[1] It stabilizes the covalent complex formed between topoisomerase II and DNA, leading to the accumulation of double-strand breaks.[2][3] This DNA damage triggers downstream signaling pathways that activate cell cycle arrest and apoptosis.

DNA Adduct Formation

A distinguishing feature of pixantrone is its ability to form stable, covalent DNA adducts, a mechanism not prominent with other anthracyclines.[4][5] This process is thought to be enhanced in the presence of formaldehyde, which can be found at higher concentrations in the tumor microenvironment. These adducts create significant obstacles for DNA replication and repair machinery, contributing to the drug's potent cytotoxic effects.

Reduced Cardiotoxicity Profile

The key therapeutic advantage of pixantrone lies in its reduced cardiotoxicity. This is attributed to several factors:

  • Inability to chelate iron: The structural modifications prevent the formation of iron complexes, a primary driver of anthracycline-induced cardiotoxicity.

  • Reduced Reactive Oxygen Species (ROS) generation: By avoiding iron binding, pixantrone minimizes the production of damaging ROS in cardiomyocytes.

  • No formation of cardiotoxic metabolites: Unlike doxorubicin, which is metabolized to the cardiotoxic secondary alcohol doxorubicinol, pixantrone does not form such metabolites.[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in pixantrone's mechanism of action and a general workflow for its preclinical evaluation.

Pixantrone Mechanism of Action cluster_0 Cellular Uptake cluster_1 Nuclear Events cluster_2 Cellular Response Pixantrone Pixantrone DNA DNA Pixantrone->DNA Intercalation TopoII Topoisomerase II Pixantrone->TopoII Inhibition Adducts DNA Adducts DNA->Adducts Alkylation DSB Double-Strand Breaks TopoII->DSB Adducts->DSB DamageResponse DNA Damage Response DSB->DamageResponse Apoptosis Apoptosis DamageResponse->Apoptosis

Caption: Pixantrone's mechanism of action leading to apoptosis.

Preclinical Evaluation Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 Data Analysis CellLines Cancer Cell Lines ViabilityAssay Cell Viability Assay (e.g., MTT) CellLines->ViabilityAssay TopoAssay Topoisomerase II Inhibition Assay CellLines->TopoAssay MechanismStudies Mechanism of Action Studies ViabilityAssay->MechanismStudies TopoAssay->MechanismStudies AnimalModels Animal Models (e.g., Xenografts) MechanismStudies->AnimalModels Efficacy Tumor Growth Inhibition AnimalModels->Efficacy Toxicity Cardiotoxicity Assessment AnimalModels->Toxicity Analysis Quantitative Analysis and Interpretation Efficacy->Analysis Toxicity->Analysis

Caption: A generalized workflow for preclinical evaluation.

Quantitative Data Summary

The following tables summarize key quantitative data from pivotal clinical trials and preclinical studies of pixantrone.

Table 1: Efficacy of Pixantrone in Relapsed or Refractory Aggressive Non-Hodgkin's Lymphoma (PIX301 Trial) [5]

EndpointPixantrone (n=70)Comparator (n=70)p-value
Complete Response (CR) + Unconfirmed CR (CRu) 20.0%5.7%0.021
Overall Response Rate (ORR) 37.1%20.0%0.025
Median Progression-Free Survival (PFS) 5.3 months2.6 months0.005
Median Overall Survival (OS) 10.2 months7.6 months0.251

Table 2: Comparison of Pixantrone-based (CPOP-R) vs. Doxorubicin-based (CHOP-R) Therapy in Diffuse Large B-cell Lymphoma

EndpointCPOP-RCHOP-Rp-value
Complete Response (CR) / Unconfirmed CR (CRu) Rate 75%84%-
3-Year Overall Survival 69%85%0.029
Median Progression-Free Survival (PFS) Not Reached40 months0.934
Congestive Heart Failure 0%6%0.120
≥20% Decline in LVEF 2%17%0.004

Table 3: In Vitro Cytotoxicity of Pixantrone [7]

Cell LineIC50 (nM)
Various Pediatric Cancer Cell Lines (Median) 54

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

Topoisomerase II Inhibition Assays

5.1.1. Kinetoplast DNA (kDNA) Decatenation Assay [2][8]

  • Principle: This assay measures the ability of a compound to inhibit the decatenating activity of topoisomerase II. Kinetoplast DNA, a network of interlocked DNA minicircles, serves as the substrate. Active topoisomerase II relaxes the kDNA into individual minicircles, which can be separated by gel electrophoresis.

  • Protocol:

    • Prepare a reaction mixture containing kDNA, ATP, and assay buffer.

    • Add varying concentrations of pixantrone or a vehicle control.

    • Initiate the reaction by adding purified human topoisomerase IIα or IIβ.

    • Incubate the reaction at 37°C for 30 minutes.

    • Stop the reaction by adding a stop buffer containing SDS and proteinase K.

    • Analyze the products by agarose gel electrophoresis.

    • Visualize the DNA bands using a DNA stain (e.g., ethidium bromide) under UV light. Inhibition of decatenation is observed as the retention of the high molecular weight kDNA network at the origin of the gel.

5.1.2. DNA Cleavage Assay [2][9]

  • Principle: This assay determines if a compound is a topoisomerase II poison by detecting the formation of cleavable complexes. Topoisomerase II poisons stabilize the covalent intermediate of the enzyme's reaction, leading to an accumulation of DNA double-strand breaks upon denaturation.

  • Protocol:

    • Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), ATP, and assay buffer.

    • Add varying concentrations of pixantrone or a vehicle control.

    • Initiate the reaction by adding purified human topoisomerase IIα or IIβ.

    • Incubate the reaction at 37°C for 30 minutes.

    • Stop the reaction and induce DNA cleavage by adding SDS.

    • Digest the protein component with proteinase K.

    • Analyze the DNA products by agarose gel electrophoresis.

    • Visualize the DNA bands. The appearance of linearized plasmid DNA indicates the formation of cleavable complexes.

Cell Viability Assay (MTT Assay)[1][11][12][13][14]
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of pixantrone or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

    • During this incubation, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Conclusion and Future Directions

Pixantrone represents a significant advancement in the treatment of hematological malignancies, offering a potent cytotoxic agent with a demonstrably improved cardiac safety profile compared to traditional anthracyclines. Its multifaceted mechanism of action, involving DNA intercalation, topoisomerase II poisoning, and the formation of DNA adducts, provides a robust basis for its anti-cancer activity. The quantitative data from clinical trials underscore its efficacy in heavily pretreated patients with aggressive non-Hodgkin's lymphoma.

Future research should continue to explore the full therapeutic potential of pixantrone. This includes its evaluation in other cancer types, both as a monotherapy and in combination with other targeted agents. Further elucidation of the molecular pathways downstream of pixantrone-induced DNA damage could reveal novel biomarkers for patient selection and opportunities for synergistic drug combinations. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the pharmacological properties of this important therapeutic agent.

References

An In-Depth Technical Guide on the Interaction of 9-Desaminoethyl Pixantrone with DNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Desaminoethyl Pixantrone is a known impurity and a structural analog of Pixantrone, a synthetic aza-anthracenedione developed as an antineoplastic agent. Pixantrone itself is an analog of mitoxantrone and was designed to reduce the cardiotoxicity associated with traditional anthracyclines while maintaining potent anti-cancer activity. Given the structural similarity, this compound is presumed to share a similar mechanism of action, primarily involving interaction with DNA and inhibition of topoisomerase II. This technical guide provides a comprehensive overview of the core interaction between this compound and DNA, drawing comparative insights from its parent compound, Pixantrone.

Chemical Structure:

  • Pixantrone: 6,9-bis[(2-aminoethyl)amino]benzo[g]isoquinoline-5,10-dione[1]

  • This compound: C15H14N4O2 (Molecular Weight: 282.30)[2][3]

Core Mechanism of Action: DNA Interaction

The primary mechanism of action for aza-anthracenediones like Pixantrone, and by extension this compound, involves a multi-faceted interaction with DNA, leading to the disruption of essential cellular processes and ultimately, cell death. This interaction can be broadly categorized into two key events: DNA intercalation and inhibition of topoisomerase II.

DNA Intercalation

The planar aromatic core of this compound allows it to insert itself between the base pairs of the DNA double helix. This process, known as intercalation, has several significant consequences for DNA structure and function:

  • Structural Distortion: Intercalation causes a localized unwinding and lengthening of the DNA helix, which can interfere with the binding of DNA-processing enzymes.

  • Inhibition of Replication and Transcription: The presence of the intercalated molecule can act as a physical barrier, obstructing the progression of DNA and RNA polymerases along the DNA template, thereby inhibiting DNA replication and transcription.

  • DNA Adduct Formation: Some research suggests that Pixantrone can form stable DNA adducts, further contributing to its cytotoxic effects[4].

Topoisomerase II Inhibition

Topoisomerase II is a vital enzyme that resolves DNA topological problems, such as supercoiling and tangling, which arise during replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break.

Pixantrone acts as a "topoisomerase II poison."[] Instead of simply inhibiting the enzyme's catalytic activity, it stabilizes the transient "cleavable complex," which is an intermediate state where topoisomerase II is covalently bound to the 5' ends of the broken DNA. The stabilization of this complex prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks. These DNA breaks trigger downstream signaling pathways that can lead to cell cycle arrest and apoptosis.[6]

Quantitative Analysis of DNA Interaction

Table 1: Cytotoxicity of Pixantrone in Human Cancer Cell Lines

Cell LineIC50 (µM)Assay TypeReference
K562 (Human Leukemia)0.10MTS Assay (72h)[6]
K/VP.5 (Etoposide-Resistant Leukemia)0.56MTS Assay (72h)[7]
MDCK (Canine Kidney)0.058MTS Assay (72h)[7]
MDCK/MDR (ABCB1-transfected)4.5MTS Assay (72h)[7]
PANC1 (Pancreatic Cancer)Induces cell death at 25-500 nMClonogenic Assay[7]

Table 2: DNA Binding and Topoisomerase II Inhibition of Pixantrone

ParameterValueMethodReference
Apparent DNA Binding Constant (vs. Mitoxantrone)Lower affinity than MitoxantroneThiazole Orange Displacement Assay[4][8]
Topoisomerase IIα InhibitionInduces linear DNA formation at 0.01-0.2 µMpBR322 DNA Cleavage Assay[6][7]
Topoisomerase IIβ InhibitionDetectable increase in linear DNApBR322 DNA Cleavage Assay[6]
APE1 Inhibition IC5020 ± 9 µMFluorescence-based Assay[8]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with DNA. These protocols are generalized and would require optimization for the specific compound.

DNA Intercalation: Fluorescent Intercalator Displacement (FID) Assay

This assay measures the ability of a test compound to displace a fluorescent dye (e.g., ethidium bromide or thiazole orange) that is already intercalated into DNA. A decrease in fluorescence indicates that the test compound is binding to the DNA and displacing the dye.

Protocol:

  • Preparation of Reagents:

    • DNA Solution: Prepare a stock solution of calf thymus DNA in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4). Determine the concentration by measuring absorbance at 260 nm.

    • Fluorescent Dye Solution: Prepare a stock solution of ethidium bromide or thiazole orange in the same buffer.

    • Test Compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add the DNA solution and the fluorescent dye solution to achieve final concentrations of approximately 21 µM (base pairs) and 6.5 µM, respectively[9].

    • Incubate the mixture at room temperature for 5-10 minutes to allow the dye to bind to the DNA.

    • Measure the initial fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., λex 530 nm, λem 615 nm for ethidium bromide)[9].

    • Add varying concentrations of the this compound solution to the wells.

    • Incubate for another 5-10 minutes.

    • Measure the final fluorescence.

  • Data Analysis:

    • Calculate the percentage decrease in fluorescence for each concentration of the test compound.

    • The data can be used to determine the relative binding affinity.

Topoisomerase II Inhibition: DNA Decatenation Assay

This assay assesses the ability of a compound to inhibit the decatenating activity of topoisomerase II on kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

Protocol:

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 100 µg/ml albumin)[10].

    • Prepare a solution of kDNA (e.g., 200 ng per reaction)[11] and ATP (e.g., 1 mM final concentration).

  • Assay Procedure:

    • In a microcentrifuge tube, combine the reaction buffer, kDNA, ATP, and varying concentrations of this compound.

    • Add a pre-determined amount of human topoisomerase IIα or IIβ enzyme to initiate the reaction. The amount of enzyme should be sufficient to fully decatenate the kDNA in the absence of an inhibitor.

    • Incubate the reaction at 37°C for 30 minutes[10][11].

    • Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Analysis:

    • Load the reaction products onto an agarose gel (e.g., 1%) and perform electrophoresis.

    • Stain the gel with ethidium bromide and visualize under UV light.

    • Inhibited reactions will show a band of catenated kDNA remaining in the well, while uninhibited reactions will show a band of decatenated minicircles that have migrated into the gel.

Topoisomerase II Poisoning: DNA Cleavage Assay

This assay determines if a compound stabilizes the topoisomerase II-DNA cleavable complex, leading to an increase in linear DNA from a supercoiled plasmid substrate (e.g., pBR322).

Protocol:

  • Reaction Setup:

    • Prepare a reaction mixture containing supercoiled pBR322 DNA (e.g., 0.5 µg)[12], topoisomerase II enzyme, and reaction buffer.

    • Add varying concentrations of this compound.

  • Incubation and Termination:

    • Incubate the reaction at 37°C for 30 minutes to allow the formation of cleavable complexes[12].

    • Terminate the reaction by adding SDS and proteinase K to digest the enzyme.

  • Analysis:

    • Analyze the DNA products by agarose gel electrophoresis.

    • An increase in the amount of linear DNA with increasing drug concentration indicates that the compound is a topoisomerase II poison.

Signaling Pathways and Cellular Consequences

The DNA damage induced by this compound is expected to trigger a cascade of cellular signaling events, similar to those activated by Pixantrone and other anthracyclines.

DNA Damage Response (DDR)

The accumulation of DNA double-strand breaks activates the DDR pathway. Key proteins involved include:

  • ATM (Ataxia-Telangiectasia Mutated): A primary sensor of double-strand breaks.

  • γH2AX: A phosphorylated form of the histone H2AX, which accumulates at sites of DNA damage and serves as a platform for the recruitment of repair proteins.

  • p53: A tumor suppressor protein that is activated by DNA damage and can induce cell cycle arrest, senescence, or apoptosis.

Activation of the DDR can lead to:

  • Cell Cycle Arrest: To allow time for DNA repair.

  • Apoptosis: If the DNA damage is too extensive to be repaired.

Mitotic Perturbations

Studies on Pixantrone have shown that it can induce a latent form of DNA damage that does not immediately trigger a robust DNA damage response but instead impairs the fidelity of mitosis. This leads to:

  • Aberrant Cell Divisions: Chromosome segregation is impaired, leading to the formation of chromatin bridges and micronuclei[13][14].

  • Delayed Cell Death: Cells may undergo multiple rounds of abnormal division before succumbing to cell death[13].

Visualizations

Experimental Workflow: Topoisomerase II Decatenation Assay

TopoII_Decatenation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis kDNA kDNA Incubate Incubate at 37°C kDNA->Incubate Buffer Reaction Buffer + ATP Buffer->Incubate Drug This compound Drug->Incubate TopoII Topoisomerase II TopoII->Incubate Stop Stop Reaction (SDS + Proteinase K) Incubate->Stop Gel Agarose Gel Electrophoresis Stop->Gel Visualize Visualize (Ethidium Bromide) Gel->Visualize

Caption: Workflow for the Topoisomerase II Decatenation Assay.

Signaling Pathway: DNA Damage Response

DNA_Damage_Response cluster_drug Drug Action cluster_dna DNA Interaction cluster_damage Cellular Damage cluster_response Cellular Response Drug This compound Intercalation DNA Intercalation Drug->Intercalation TopoII_Inhibition Topoisomerase II Inhibition Drug->TopoII_Inhibition DSB DNA Double-Strand Breaks Intercalation->DSB TopoII_Inhibition->DSB ATM ATM Activation DSB->ATM gH2AX γH2AX Foci Formation ATM->gH2AX p53 p53 Activation ATM->p53 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Caption: Simplified DNA Damage Response Pathway.

Conclusion

This compound, as a close structural analog of Pixantrone, is strongly indicated to exert its cytotoxic effects through direct interaction with DNA. The core mechanisms involve DNA intercalation and the poisoning of topoisomerase II, leading to the accumulation of DNA double-strand breaks and the activation of the DNA damage response pathway. While specific quantitative data for this compound remains to be fully elucidated, the established methodologies and the data from its parent compound, Pixantrone, provide a robust framework for its further investigation and characterization. Understanding the precise nature of its interaction with DNA is critical for the development and optimization of novel anticancer therapies.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 9-Desaminoethyl Pixantrone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the detection and quantification of 9-Desaminoethyl Pixantrone, a known impurity of the anticancer agent Pixantrone. The following sections detail the methodologies, quantitative performance, and experimental protocols to aid in the quality control and characterization of Pixantrone drug substances and products.

Introduction

Pixantrone is an aza-anthracenedione that acts as a DNA intercalator and a topoisomerase II inhibitor, leading to cell cycle arrest and apoptosis in cancer cells.[1] As with any pharmaceutical compound, the identification and control of impurities are critical for ensuring its safety and efficacy. This compound is a process-related impurity that must be monitored and controlled within specified limits in the final drug product.

This document outlines a validated high-performance liquid chromatography (HPLC) method suitable for the separation and quantification of this compound from the active pharmaceutical ingredient (API) and other related substances.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating reversed-phase HPLC (RP-HPLC) method has been developed and validated for the simultaneous determination of Pixantrone and its impurities, including this compound. This method is suitable for routine quality control analysis.

Chromatographic Conditions

The following table summarizes the typical chromatographic conditions for the analysis of this compound.

ParameterCondition
Column C18, 4.6 mm x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Time (min)
0
20
25
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Method Validation and Quantitative Data

The analytical method has been validated in accordance with International Council for Harmonisation (ICH) guidelines. The validation parameters demonstrate that the method is specific, sensitive, linear, accurate, and precise for the quantification of this compound.

Table 1: Summary of Quantitative Data for this compound

Validation ParameterResult
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantitation (LOQ) 0.03 µg/mL
Linearity Range 0.03 - 1.5 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (Recovery) 98.5% - 101.2%
Precision (RSD) < 2.0%

Experimental Protocols

Preparation of Standard Solutions

3.1.1. This compound Stock Standard Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). Sonicate if necessary.

3.1.2. Working Standard Solution (1 µg/mL):

  • Pipette 1.0 mL of the this compound Stock Standard Solution into a 100 mL volumetric flask.

  • Dilute to volume with the diluent.

Preparation of Sample Solution (Pixantrone Drug Substance)
  • Accurately weigh approximately 25 mg of the Pixantrone drug substance.

  • Transfer to a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent. Sonicate to ensure complete dissolution.

  • Filter the solution through a 0.45 µm nylon syringe filter before injection.

System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.

  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Inject the Working Standard Solution (1 µg/mL) six times.

  • The relative standard deviation (RSD) of the peak areas for the six replicate injections should be not more than 2.0%.

  • The tailing factor for the this compound peak should be not more than 2.0.

  • The theoretical plates for the this compound peak should be not less than 2000.

Analysis Procedure
  • Inject the prepared standard and sample solutions into the HPLC system.

  • Record the chromatograms and integrate the peak areas.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the amount of this compound in the sample using the following formula:

Visualizations

Experimental Workflow for HPLC Analysis

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solutions (Stock and Working) sys_suit System Suitability Test prep_std->sys_suit prep_sample Prepare Sample Solution (Pixantrone Drug Substance) analysis Inject Standard and Sample prep_sample->analysis sys_suit->analysis If passes data_acq Data Acquisition (Chromatograms) analysis->data_acq peak_id Peak Identification data_acq->peak_id peak_int Peak Integration peak_id->peak_int calc Calculation of Impurity % peak_int->calc

Caption: Workflow for the HPLC analysis of this compound.

Mechanism of Action of Pixantrone

G Pixantrone Pixantrone DNA Nuclear DNA Pixantrone->DNA Enters Nucleus Intercalation DNA Intercalation Pixantrone->Intercalation TopoII_Inhibition Topoisomerase IIα Inhibition Pixantrone->TopoII_Inhibition DNA->Intercalation TopoII Topoisomerase IIα TopoII->TopoII_Inhibition DSB DNA Double-Strand Breaks Intercalation->DSB TopoII_Inhibition->DSB DDR DNA Damage Response (Latent) DSB->DDR Mitosis Mitosis DDR->Mitosis Aberrant_Mitosis Aberrant Mitosis (Chromosome Segregation Defects) Mitosis->Aberrant_Mitosis Cell_Death Cell Death (Apoptosis) Aberrant_Mitosis->Cell_Death

Caption: Simplified signaling pathway of Pixantrone's mechanism of action.[1][2][3]

References

Application Note: Quantification of 9-Desaminoethyl Pixantrone using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pixantrone is an aza-anthracenedione, a type of antineoplastic agent, used in the treatment of certain cancers.[1][2][3] 9-Desaminoethyl Pixantrone is a related substance and potential impurity. Accurate and precise quantification of such related substances is critical for drug quality control and formulation development. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. The method is designed to be specific, sensitive, and accurate, making it suitable for research and quality control environments.

Analytical Method

The chromatographic separation is achieved on a reversed-phase C18 column with gradient elution. Detection is performed using a UV-Vis detector, leveraging the chromophoric nature of the analyte.

Instrumentation and Consumables

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile and Water.

  • Analytical Standard: this compound (commercially available from suppliers like Toronto Research Chemicals and BOC Sciences).[4][]

Chromatographic Conditions

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 0-2 min: 10% B, 2-15 min: 10-90% B, 15-18 min: 90% B, 18-20 min: 10% B, 20-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 25 minutes

Method Validation Summary

The proposed HPLC method is expected to be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following table summarizes the anticipated performance characteristics of the method.

Validation ParameterExpected Performance
Retention Time Approximately 8-12 minutes
Linearity (R²) ≥ 0.999
Range 0.1 - 100 µg/mL
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) < 2%

Experimental Protocol

1. Reagent and Standard Preparation

  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of Trifluoroacetic acid (TFA) to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Diluent (50:50 Acetonitrile/Water): Mix equal volumes of acetonitrile and HPLC-grade water.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the range of 0.1 µg/mL to 100 µg/mL.

2. Sample Preparation

  • For Drug Substance: Accurately weigh about 10 mg of the Pixantrone drug substance containing this compound and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute as necessary to bring the concentration of the analyte within the calibration range.

  • For Drug Product (e.g., injection): Transfer a volume of the injection equivalent to a known amount of Pixantrone into a volumetric flask. Dilute with the diluent to a suitable concentration. Further dilute as necessary.

  • Filtration: Prior to injection, filter all sample and standard solutions through a 0.45 µm syringe filter to remove any particulate matter.

3. HPLC System Setup and Operation

  • Set up the HPLC system with the specified column and mobile phases.

  • Equilibrate the column with the initial mobile phase composition (10% B) for at least 30 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.

  • Set the column oven temperature to 30 °C and the UV detection wavelength to 254 nm.

  • Create a sequence with injections of a blank (diluent), the working standard solutions, and the prepared samples.

  • Start the sequence.

4. Data Analysis

  • Integrate the peak corresponding to this compound in each chromatogram.

  • Construct a calibration curve by plotting the peak area of the standard solutions versus their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Calculate the concentration of this compound in the samples using the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagent_prep Reagent and Mobile Phase Preparation standard_prep Standard Solution Preparation reagent_prep->standard_prep sample_prep Sample Preparation standard_prep->sample_prep system_setup HPLC System Setup and Equilibration sample_prep->system_setup injection Injection of Samples and Standards system_setup->injection chrom_acq Chromatographic Data Acquisition injection->chrom_acq peak_integration Peak Integration chrom_acq->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: Experimental workflow for the HPLC quantification of this compound.

HPLC_System solvent Solvent Reservoirs (Mobile Phase) pump Gradient Pump solvent->pump injector Autosampler pump->injector column HPLC Column (C18) injector->column detector UV-Vis Detector column->detector data_system Data Acquisition System detector->data_system

Caption: Logical relationship of components in the HPLC system.

References

Application Note: Mass Spectrometry of 9-Desaminoethyl Pixantrone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the mass spectrometric analysis of 9-Desaminoethyl Pixantrone, a known impurity of the antineoplastic agent Pixantrone. Given the structural similarity of Pixantrone to anthracyclines, this protocol adapts established methods for related compounds to enable accurate identification and quantification.[1][][3] This application note includes sample preparation, liquid chromatography-mass spectrometry (LC-MS) parameters, and data analysis guidelines. The provided methodologies are intended to support drug development, quality control, and research applications involving Pixantrone and its impurities.

Introduction

Pixantrone is an aza-anthracenedione and a DNA intercalator that inhibits topoisomerase II, structurally similar to anthracyclines but with a better cardiac safety profile.[3][4] this compound is an impurity of Pixantrone, and its detection and quantification are crucial for quality control and safety assessment of the active pharmaceutical ingredient (API). Mass spectrometry, particularly when coupled with liquid chromatography, offers a highly sensitive and specific method for the analysis of such compounds.[5] This document outlines a robust LC-MS/MS method for the analysis of this compound.

Chemical Properties

PropertyValueSource
Molecular FormulaC15H14N4O2[6]
Molecular Weight282.30 g/mol [6]
Chemical ClassAza-anthracenedione[][3]

Experimental Workflow

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep1 Standard Solution Preparation prep2 Sample Extraction (if in matrix) prep1->prep2 lc1 C18 Reverse-Phase Column prep2->lc1 lc2 Gradient Elution lc1->lc2 ms1 Electrospray Ionization (ESI+) lc2->ms1 ms2 Full Scan MS ms1->ms2 ms3 Tandem MS (MS/MS) ms2->ms3 data1 Peak Integration ms3->data1 data2 Quantification data1->data2 data3 Fragmentation Analysis data1->data3

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Protocols

Standard Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of dimethyl sulfoxide (DMSO).

  • Working Stock Solution (100 µg/mL): Dilute the primary stock solution 1:10 with a mixture of acetonitrile and water (50:50 v/v).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with the mobile phase to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

Sample Preparation (from a drug substance)
  • Accurately weigh 10 mg of the Pixantrone drug substance.

  • Dissolve the sample in 10 mL of the mobile phase starting composition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

  • Vortex for 1 minute to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter prior to injection into the LC-MS system.

Liquid Chromatography Method
ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry Method
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Full Scan Range m/z 100-500
MS/MS Fragmentation Collision-Induced Dissociation (CID)
Collision Energy Ramped (e.g., 10-40 eV) for fragmentation pattern analysis

Data Presentation

Table 1: Expected Precursor and Product Ions for this compound
CompoundPrecursor Ion [M+H]+ (m/z)Major Product Ions (m/z)
This compound283.12Hypothetical fragments based on core structure

Note: Specific product ions would need to be determined experimentally. Fragmentation is expected to occur at the side chains and through cleavage of the ring structures.

Table 2: Hypothetical Quantitative Analysis Data
Sample IDConcentration (ng/mL)Peak Area
Standard 111,500
Standard 21014,800
Standard 35075,200
Standard 4100151,000
Standard 5500749,500
Standard 610001,505,000
QC Low (5 ng/mL)4.97,350
QC Mid (75 ng/mL)76.2114,300
QC High (750 ng/mL)745.81,118,700
Test Sample 125.438,100
Test Sample 288.1132,150

Signaling Pathway

The mechanism of action of the parent compound, Pixantrone, involves DNA intercalation and inhibition of topoisomerase II, which ultimately leads to cell cycle arrest and apoptosis.[3][7]

G cluster_drug_action Drug Action cluster_cellular_response Cellular Response drug This compound target DNA Intercalation & Topoisomerase II Inhibition drug->target dsbs DNA Double-Strand Breaks target->dsbs arrest Cell Cycle Arrest dsbs->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Simplified proposed mechanism of action for this compound.

Conclusion

This application note provides a comprehensive framework for the mass spectrometric analysis of this compound. The detailed protocols for sample preparation, LC-MS/MS, and data analysis are designed to be readily adaptable by researchers and drug development professionals. The methodologies outlined herein will facilitate the accurate identification and quantification of this impurity, ensuring the quality and safety of Pixantrone-based therapeutics. Further experimental work is required to determine the specific fragmentation pattern and to validate the quantitative method for its intended purpose.

References

Application Notes & Protocols: NMR Spectroscopic Analysis of 9-Desaminoethyl Pixantrone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the structural elucidation of 9-Desaminoethyl Pixantrone, a known impurity of the antineoplastic agent Pixantrone, using Nuclear Magnetic Resonance (NMR) spectroscopy. The document outlines the necessary materials, sample preparation, instrument parameters, and data analysis techniques.

Introduction

Pixantrone is an aza-anthracenedione that acts as a DNA intercalator and a topoisomerase II inhibitor, structurally similar to mitoxantrone but with a more favorable cardiotoxicity profile.[1][2][3] this compound is an impurity that may arise during the synthesis or degradation of Pixantrone.[] Its chemical formula is C15H14N4O2 with a molecular weight of 282.30.[5] Accurate identification and quantification of such impurities are critical for drug safety and efficacy. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This document provides a comprehensive guide to acquiring and interpreting NMR data for this compound.

Molecular Structure:

The structure of this compound is derived from the parent compound, Pixantrone, by the removal of one of the aminoethyl side chains.

Diagram of Pixantrone and this compound

cluster_pixantrone Pixantrone cluster_desaminoethyl This compound P Pixantrone Structure D This compound Structure P->D Removal of one a-aminoethyl side chain

Caption: Transformation from Pixantrone to this compound.

Predicted NMR Data

Due to the absence of publicly available experimental NMR data for this compound, the following tables present predicted chemical shifts (δ) in ppm. These predictions are based on the analysis of structurally similar compounds, such as anthraquinone derivatives.[6][7][8]

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Aromatic-H7.5 - 8.5m-
-NH-5.0 - 6.0br s-
-CH₂- (ethyl)3.0 - 3.5t5.0 - 7.0
-CH₂- (amino)2.8 - 3.2t5.0 - 7.0
-NH₂1.5 - 2.5br s-

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
C=O180 - 190
Aromatic C110 - 150
-CH₂- (ethyl)40 - 50
-CH₂- (amino)35 - 45

Experimental Protocol

This section details a general protocol for the acquisition of high-quality 1D and 2D NMR spectra of this compound.

3.1. Materials and Equipment

  • Sample: this compound (≥95% purity)[]

  • NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃)

  • Internal Standard: Tetramethylsilane (TMS)

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Pipettes and other standard laboratory glassware

3.2. Sample Preparation

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent.

  • Add a small amount of TMS as an internal standard (0 ppm).

  • Vortex the solution until the sample is completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

Diagram of the NMR Sample Preparation Workflow

A Weigh 5-10 mg of Sample B Dissolve in 0.6-0.7 mL of Deuterated Solvent A->B C Add Internal Standard (TMS) B->C D Vortex to Homogenize C->D E Transfer to NMR Tube D->E

Caption: Workflow for NMR sample preparation.

3.3. NMR Instrument Parameters

The following are suggested starting parameters for a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

Table 3: ¹H NMR Acquisition Parameters

ParameterValue
Pulse Programzg30
Number of Scans16 - 64
Relaxation Delay1.0 s
Acquisition Time4.0 s
Spectral Width20 ppm
Temperature298 K

Table 4: ¹³C NMR Acquisition Parameters

ParameterValue
Pulse Programzgpg30
Number of Scans1024 - 4096
Relaxation Delay2.0 s
Acquisition Time1.0 s
Spectral Width240 ppm
Temperature298 K

3.4. 2D NMR Experiments

To aid in the complete structural assignment, the following 2D NMR experiments are recommended:

  • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations (2-3 bonds).

Data Analysis

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID (Free Induction Decay).

  • Referencing: Calibrate the spectra using the TMS signal at 0 ppm.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking and Assignment: Identify the chemical shifts, multiplicities, and coupling constants for all signals. Use the 2D NMR data to confirm the assignments and elucidate the complete molecular structure.

Signaling Pathway Context

Pixantrone, the parent compound, exerts its anticancer effects primarily through two mechanisms: DNA intercalation and inhibition of topoisomerase II.[9][10] This leads to the formation of DNA adducts, causing double-strand breaks and ultimately inducing apoptosis.[] It is presumed that this compound, as a structurally related compound, may interact with similar cellular pathways, although likely with different potency.

Diagram of the Pixantrone Mechanism of Action

A Pixantrone B DNA Intercalation A->B C Topoisomerase II Inhibition A->C D DNA Adduct Formation B->D E DNA Double-Strand Breaks C->E D->E F Apoptosis E->F

Caption: Simplified signaling pathway for Pixantrone's mechanism of action.

Conclusion

The protocols and data presented in these application notes provide a framework for the comprehensive NMR spectroscopic analysis of this compound. While the provided NMR data is predictive, the experimental protocols are robust and applicable for the accurate structural elucidation and purity assessment of this and other related compounds. Such detailed characterization is essential for ensuring the quality and safety of pharmaceutical products.

References

Application Notes and Protocols for In Vitro Evaluation of 9-Desaminoethyl Pixantrone Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro assays to characterize the activity of 9-Desaminoethyl Pixantrone, a derivative of the aza-anthracenedione, Pixantrone. As a structural analog of Mitoxantrone, Pixantrone and its derivatives are potent topoisomerase II inhibitors and DNA intercalating agents. The following protocols are designed to assess the compound's cytotoxic and mechanistic properties in a laboratory setting.

Overview of Mechanism of Action

Pixantrone acts as a topoisomerase II poison and an intercalating agent.[1] It inserts itself into DNA and disrupts the function of topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in DNA strand breaks and ultimately, tumor cell cytotoxicity.[2] While Pixantrone is a known topoisomerase II inhibitor, it has been suggested that it may have additional mechanisms of action, such as the formation of pixantrone-DNA adducts.[2]

A key characteristic of Pixantrone is its reduced cardiotoxicity compared to other anthracyclines like doxorubicin and mitoxantrone.[3][4] This is attributed to its chemical structure, which limits the formation of iron complexes and subsequent production of reactive oxygen species that can damage cardiac tissue.[3][4]

In Vitro Assays for Biological Activity

A variety of in vitro assays can be employed to determine the anticancer efficacy of this compound. These can be broadly categorized into cell-based assays and biochemical assays.

Cell-Based Assays

Cell-based assays are fundamental for evaluating the overall effect of a compound on cancer cells.[5] A panel of cancer cell lines, such as those from the NCI-60 panel, can be used for comprehensive screening.[6][7]

These assays are crucial for determining the concentration-dependent effect of the compound on cell survival.

Table 1: Summary of Cell Viability and Cytotoxicity Assays

AssayPrincipleReadoutAdvantages
MTT/MTS Assay Reduction of tetrazolium salts (MTT/MTS) by metabolically active cells to form a colored formazan product.[8]ColorimetricWidely used, reliable, and relatively economical.[8]
CellTiter-Glo® Luminescent Cell Viability Assay Measures ATP levels in viable cells using a luciferase reaction.[6][9]LuminescentHigh sensitivity, fast one-step procedure.[6][9]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the compound concentration.

These assays determine if the compound induces programmed cell death.

Table 2: Summary of Apoptosis Assays

AssayPrincipleReadout
Annexin V/Propidium Iodide (PI) Staining Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells. PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.[6]Flow Cytometry
Caspase Activity Assays Measures the activity of caspases, key proteases in the apoptotic cascade.Fluorometric or Colorimetric

Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Biochemical Assays: Topoisomerase II Inhibition

These assays directly measure the effect of the compound on the activity of topoisomerase II.

This assay assesses the ability of topoisomerase II to separate interlocked DNA circles (catenated kinetoplast DNA, kDNA), a process inhibited by compounds like Pixantrone.[10][11]

Table 3: Summary of Topoisomerase II Inhibition Assays

AssayPrincipleReadout
DNA Decatenation Assay Measures the inhibition of topoisomerase II-mediated decatenation of kDNA.[10][11]Agarose Gel Electrophoresis
DNA Cleavage Assay Detects the formation of a stable topoisomerase II-DNA cleavage complex, resulting in linearized plasmid DNA.[3][12]Agarose Gel Electrophoresis

Protocol: Topoisomerase II DNA Decatenation Assay

  • Reaction Setup: In a microcentrifuge tube, combine human topoisomerase II enzyme, assay buffer, kDNA substrate, and varying concentrations of this compound.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Catenated kDNA remains at the top of the gel, while decatenated DNA migrates further down.

Visualizing Workflows and Pathways

Signaling Pathway of Topoisomerase II Inhibition

The following diagram illustrates the mechanism of action of topoisomerase II poisons like this compound.

TopoisomeraseII_Inhibition cluster_0 Normal Topoisomerase II Catalytic Cycle cluster_1 Inhibition by this compound DNA Supercoiled DNA TopoII Topoisomerase II DNA->TopoII Binding Complex TopoII-DNA Non-covalent Complex TopoII->Complex Cleavage Cleavable Complex (Transient) Complex->Cleavage DNA Cleavage Religation Religation Cleavage->Religation DNA Passage StabilizedComplex Stabilized Cleavable Complex (Poisoning) Cleavage->StabilizedComplex Stabilization RelaxedDNA Relaxed DNA Religation->RelaxedDNA Pixantrone 9-Desaminoethyl Pixantrone Pixantrone->StabilizedComplex DSB Double-Strand Breaks StabilizedComplex->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: Mechanism of Topoisomerase II poisoning by this compound.

Experimental Workflow for Cell Viability Assay

This diagram outlines the steps involved in determining the IC50 value of this compound using a cell viability assay.

Cell_Viability_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells adhere Allow Cells to Adhere (Overnight) seed_cells->adhere treat Treat with Serial Dilutions of this compound adhere->treat incubate Incubate for 24, 48, or 72 hours treat->incubate assay Perform Viability Assay (e.g., MTT, CellTiter-Glo) incubate->assay read Measure Signal (Absorbance/Luminescence) assay->read analyze Analyze Data and Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for determining the IC50 of this compound.

Experimental Workflow for Topoisomerase II Decatenation Assay

This diagram illustrates the key steps in performing a topoisomerase II decatenation assay.

TopoII_Decatenation_Workflow start Start setup Set up Reaction: Topo II + kDNA + Buffer + This compound start->setup incubate Incubate at 37°C setup->incubate terminate Terminate Reaction incubate->terminate electrophoresis Agarose Gel Electrophoresis terminate->electrophoresis visualize Stain and Visualize DNA electrophoresis->visualize analyze Analyze Inhibition of Decatenation visualize->analyze end End analyze->end

Caption: Workflow for the Topoisomerase II DNA Decatenation Assay.

References

Application Notes and Protocols for the Isolation of 9-Desaminoethyl Pixantrone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pixantrone is a promising aza-anthracenedione cytotoxic agent employed in the treatment of various cancers. As with any pharmaceutical compound, the identification and characterization of impurities are critical for ensuring safety and efficacy. 9-Desaminoethyl Pixantrone has been identified as a process-related impurity of Pixantrone. This document provides a detailed protocol for the isolation and characterization of this compound from a synthetic mixture, enabling further toxicological and pharmacological evaluation.

Postulated Origin of this compound

The synthesis of Pixantrone typically involves the reaction of a difluorobenzo[g]isoquinoline-5,10-dione intermediate with ethylenediamine.[1] this compound is likely formed as a byproduct during this key synthetic step. Incomplete substitution of the two fluorine atoms on the core structure by ethylenediamine can lead to the formation of this mono-substituted impurity alongside the desired di-substituted Pixantrone.

Experimental Protocols

Isolation and Purification of this compound

This protocol outlines a multi-step procedure for the isolation of this compound from a crude synthetic reaction mixture containing Pixantrone and other related impurities. The methodology is based on established chromatographic techniques for the separation of aza-anthracenedione compounds.[2][3][4]

a. Crude Mixture Preparation:

  • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent system, such as a mixture of dichloromethane and methanol.

  • Filter the solution to remove any insoluble particulate matter.

  • Concentrate the filtrate under reduced pressure to obtain a concentrated extract.

b. Flash Column Chromatography (Initial Purification):

  • Stationary Phase: Silica gel (230-400 mesh).

  • Column Preparation: Pack a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Loading: Adsorb the concentrated extract onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with a non-polar solvent system (e.g., dichloromethane) and gradually increasing the proportion of a more polar solvent (e.g., methanol).

  • Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC) with a suitable mobile phase and UV visualization.

  • Pooling and Concentration: Combine the fractions containing the target compound (as indicated by TLC) and concentrate them under reduced pressure.

c. Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

  • Instrumentation: A preparative HPLC system equipped with a UV detector and a fraction collector.

  • Column: A reversed-phase C18 column suitable for preparative scale separations.

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). The gradient should be optimized based on analytical HPLC analysis of the partially purified material.

  • Injection: Dissolve the enriched fraction from the flash chromatography step in the mobile phase and inject it onto the preparative HPLC column.

  • Fraction Collection: Collect fractions corresponding to the elution of the this compound peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Solvent Removal: Combine the pure fractions and remove the solvents by lyophilization to obtain the purified this compound as a solid.

Analytical Characterization

The identity and purity of the isolated this compound should be confirmed using a combination of analytical techniques.

a. Analytical High-Performance Liquid Chromatography (HPLC):

  • Column: A reversed-phase C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector at a wavelength of 254 nm.

  • Purpose: To determine the retention time and assess the purity of the isolated compound.

b. Mass Spectrometry (MS):

  • Technique: Electrospray ionization mass spectrometry (ESI-MS).

  • Mode: Positive ion mode.

  • Purpose: To confirm the molecular weight of this compound.

c. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Technique: ¹H NMR and ¹³C NMR.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Purpose: To elucidate the chemical structure of the isolated compound and confirm the absence of the second aminoethyl side chain.

Data Presentation

ParameterMethodExpected Value/Result
Purity Analytical HPLC>98%
Retention Time Analytical HPLCDependent on specific column and conditions
Molecular Weight ESI-MS[M+H]⁺ corresponding to the exact mass
¹H NMR NMR SpectroscopyChemical shifts and coupling constants consistent with the structure of this compound
¹³C NMR NMR SpectroscopyChemical shifts consistent with the structure of this compound

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Crude Mixture cluster_purification Purification cluster_analysis Analysis & Characterization cluster_final_product Final Product start Crude Reaction Mixture dissolve Dissolution & Filtration start->dissolve concentrate1 Concentration dissolve->concentrate1 flash_chrom Flash Column Chromatography concentrate1->flash_chrom prep_hplc Preparative HPLC flash_chrom->prep_hplc purity_check Purity Analysis (Analytical HPLC) prep_hplc->purity_check structure_confirm Structural Confirmation (MS, NMR) purity_check->structure_confirm end Isolated this compound structure_confirm->end

Caption: Experimental workflow for the isolation and characterization of this compound.

signaling_pathway cluster_cell Cancer Cell Pixantrone Pixantrone DNA_Intercalation DNA Intercalation Pixantrone->DNA_Intercalation Topoisomerase_II Topoisomerase II Pixantrone->Topoisomerase_II DNA_Topoisomerase_Complex DNA-Topoisomerase II Cleavable Complex DNA_Intercalation->DNA_Topoisomerase_Complex Topoisomerase_II->DNA_Topoisomerase_Complex DNA_Strand_Breaks DNA Double-Strand Breaks DNA_Topoisomerase_Complex->DNA_Strand_Breaks Stabilization Cell_Cycle_Arrest Cell Cycle Arrest DNA_Strand_Breaks->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Simplified signaling pathway of Pixantrone's mechanism of action.[5][6][7]

References

Application Notes and Protocols for 9-Desaminoethyl Pixantrone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

9-Desaminoethyl Pixantrone is an impurity and derivative of Pixantrone, a cytotoxic aza-anthracenedione.[] Pixantrone and its analogs are known to intercalate into DNA and inhibit topoisomerase II, leading to DNA strand breaks and inhibition of DNA replication.[][2] Due to its cytotoxic nature, this compound requires careful handling and storage to ensure the safety of laboratory personnel and maintain the integrity of the compound for research purposes.

Safety Precautions

As a potential cytotoxic agent, this compound should be handled with extreme caution.[3] All procedures should be performed in a designated containment area, such as a chemical fume hood or a biological safety cabinet.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves are mandatory.

  • Lab Coat: A dedicated lab coat should be worn.

  • Eye Protection: Safety glasses or goggles are essential to prevent eye contact.[3]

  • Respiratory Protection: A mask is recommended, especially when handling the powdered form.[3]

Emergency Procedures:

  • Skin Contact: In case of skin contact, immediately wash the affected area thoroughly with soap and water.[3]

  • Eye Contact: If the compound comes into contact with the eyes, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3]

  • Spills: Spills should be cleaned up immediately using appropriate absorbent materials and decontamination procedures in accordance with institutional guidelines for cytotoxic compounds.

Storage and Stability

Proper storage is crucial to maintain the stability and integrity of this compound. The following recommendations are based on the storage conditions for Pixantrone.

FormStorage ConditionProtection
Powder (Lyophilized) 2°C – 8°C (Refrigerated)Protect from light. Keep in the original vial.[4]
Reconstituted Solution 2°C – 8°C (Refrigerated)Protect from light.
Diluted Solution Room Temperature (15°C to 25°C)Can be exposed to daylight.

Table 1: Recommended Storage Conditions

SolutionStorage TemperatureMaximum Storage Duration
Reconstituted 2°C – 8°C24 hours[3]
Diluted 15°C to 25°C24 hours[3]

Table 2: In-Use Stability of Solutions

Experimental Protocols

Reconstitution of Lyophilized Powder

This protocol describes the reconstitution of this compound powder for the preparation of a stock solution.

Materials:

  • Vial of this compound powder

  • Sterile 0.9% Sodium Chloride solution for injection

  • Sterile syringes and needles

  • Vortex mixer

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Aseptically add the required volume of 0.9% Sodium Chloride solution to the vial. The exact volume will depend on the desired final concentration.

  • Gently swirl or vortex the vial until the powder is completely dissolved. The resulting solution is expected to be a dark blue color.[3]

  • Visually inspect the solution for any particulate matter before proceeding.

  • If not for immediate use, store the reconstituted solution at 2°C – 8°C for no longer than 24 hours.[3]

G cluster_prep Preparation cluster_process Reconstitution cluster_output Output Vial Vial of this compound AddSolvent Aseptically add solvent to vial Vial->AddSolvent Solvent 0.9% Sodium Chloride Solvent->AddSolvent Dissolve Gently swirl/vortex to dissolve AddSolvent->Dissolve Inspect Visually inspect for particulates Dissolve->Inspect StockSolution Reconstituted Stock Solution (Dark Blue) Inspect->StockSolution

Caption: Workflow for the reconstitution of this compound powder.

Preparation of Diluted Working Solutions

This protocol outlines the dilution of the reconstituted stock solution to the desired final concentration for experiments.

Materials:

  • Reconstituted this compound stock solution

  • Sterile 0.9% Sodium Chloride solution for injection

  • Sterile volumetric flasks or tubes

Procedure:

  • Calculate the volume of the reconstituted stock solution required to achieve the desired final concentration in the chosen final volume.

  • Withdraw the calculated volume of the stock solution using a sterile syringe.

  • Transfer the stock solution to a sterile container containing the appropriate volume of 0.9% Sodium Chloride solution.

  • Mix the solution thoroughly by gentle inversion.

  • The diluted solution is stable for up to 24 hours at room temperature (15°C to 25°C).[3]

Mechanism of Action: A Putative Signaling Pathway

While the precise signaling pathway of this compound is not explicitly detailed, it is expected to be similar to that of Pixantrone. The primary mechanism of action involves DNA intercalation and the inhibition of topoisomerase II, leading to DNA damage and ultimately, cell cycle arrest and apoptosis.

G Pixantrone This compound Intercalation DNA Intercalation Pixantrone->Intercalation Inhibition Topoisomerase II Inhibition Pixantrone->Inhibition DNA Cellular DNA TopoII Topoisomerase II Intercalation->DNA Damage DNA Double-Strand Breaks Intercalation->Damage Inhibition->TopoII Inhibition->Damage Arrest Cell Cycle Arrest Damage->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Putative mechanism of action for this compound.

References

Application Notes and Protocols for 9-Desaminoethyl Pixantrone in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The compound of interest is scientifically known as Pixantrone (also referred to by its code name BBR 2778). The term "9-Desaminoethyl Pixantrone" appears to be a misnomer, as the established chemical structure and literature consistently refer to the compound as Pixantrone. These application notes will proceed with the correct and recognized nomenclature.

Pixantrone is a promising aza-anthracenedione cytotoxic agent with a mechanism of action primarily attributed to its role as a DNA intercalator and a potent inhibitor of topoisomerase II.[1][2] Unlike traditional anthracyclines, Pixantrone exhibits reduced cardiotoxicity, making it a subject of significant interest in cancer research and drug development.[1] This document provides detailed application notes, experimental protocols, and a summary of its effects on various cancer cell lines.

Mechanism of Action

Pixantrone exerts its anticancer effects through a dual mechanism of action. Firstly, it intercalates into the DNA double helix, disrupting the normal processes of replication and transcription.[2][3] Secondly, and more critically, it acts as a topoisomerase II poison.[3][4] Topoisomerase II is an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks.[3] Pixantrone stabilizes the covalent complex between topoisomerase II and DNA, preventing the re-ligation of the DNA strands.[3][5] This leads to the accumulation of DNA double-strand breaks, which can trigger cell cycle arrest and apoptosis.

Recent studies have also suggested a secondary mechanism involving the formation of covalent DNA adducts, particularly in the presence of formaldehyde, which may contribute to a topoisomerase II-independent mode of cell death.[1]

Data Presentation: Efficacy of Pixantrone in Cancer Cell Lines

The following tables summarize the in vitro efficacy of Pixantrone across a range of cancer cell lines, as determined by cell viability and proliferation assays.

Table 1: IC50 Values for Pixantrone in Various Cancer Cell Lines

Cell LineCancer TypeAssay TypeIncubation Time (hours)IC50 (µM)Reference
K562Chronic Myelogenous LeukemiaMTS720.10[3]
K/VP.5 (Etoposide-resistant)Chronic Myelogenous LeukemiaMTS720.56[3]
AMO-1Multiple MyelomaMetabolic Activity72~0.5[4]
KMS-12-BMMultiple MyelomaMetabolic Activity72~0.5[4]
Other Myeloma LinesMultiple MyelomaMetabolic Activity720.5 - 5[4]
MCF7Breast CancerClonogenic24 (treatment) + 9 days (growth)Not specified, but effective[6]
T47DBreast CancerClonogenic24 (treatment) + 9 days (growth)Not specified, but effective[6]
PANC1Pancreatic CancerClonogenic24 (treatment) + 9 days (growth)Not specified, but effective[6]
OVCAR5Ovarian CancerClonogenic24 (treatment) + 9 days (growth)Not specified, but effective[6]

Table 2: Proliferation Inhibition by Pixantrone in Multiple Myeloma Cell Lines

Cell LineInhibition at 0.25 µM Pixantrone (% of control)IC50 for Proliferation Inhibition (µM)Reference
AMO-114.0 ± 3.2%0.1 - 0.25[4]
KMS-12-BM28.2 ± 4.2%0.1 - 0.25[4]

Signaling Pathways

Pixantrone-induced cytotoxicity is primarily mediated through the induction of mitotic catastrophe, a form of cell death resulting from aberrant mitosis.[1][4] This is distinct from a classical DNA damage response that activates checkpoints mediated by ATM/ATR and Chk1/Chk2 kinases.[1] Instead, Pixantrone's interference with topoisomerase II function leads to impaired chromosome segregation during mitosis, resulting in the formation of chromatin bridges and micronuclei.[4] This catastrophic failure of mitosis ultimately leads to apoptotic cell death.

The apoptotic cascade initiated by mitotic catastrophe involves the activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3 and -7).[7] Activated Caspase-3 then cleaves key cellular substrates, including PARP (Poly ADP-ribose polymerase), leading to the dismantling of the cell.[7][8] The process is also regulated by the Bcl-2 family of proteins, where pro-apoptotic members like Bax and Bak promote mitochondrial outer membrane permeabilization and the release of cytochrome c, while anti-apoptotic members like Bcl-2 and Bcl-xL inhibit this process.[9][10]

Pixantrone_Signaling_Pathway Pixantrone Pixantrone TopoisomeraseII Topoisomerase II Pixantrone->TopoisomeraseII inhibits DNA DNA TopoisomeraseII->DNA acts on DNA_Damage DNA Double-Strand Breaks (during mitosis) DNA->DNA_Damage leads to Mitotic_Catastrophe Mitotic Catastrophe (Chromatin Bridges, Micronuclei) DNA_Damage->Mitotic_Catastrophe Bax_Bak Bax/Bak Activation Mitotic_Catastrophe->Bax_Bak Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion Bcl2_BclxL Bcl-2/Bcl-xL Bcl2_BclxL->Bax_Bak Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3_7 Caspase-3/7 Activation Caspase9->Caspase3_7 PARP_Cleavage PARP Cleavage Caspase3_7->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Pixantrone-induced signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of Pixantrone on cancer cell lines.

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol is for determining the IC50 value of Pixantrone.

Workflow:

References

Application Notes and Protocols for the Experimental Use of 9-Desaminoethyl Pixantrone in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are primarily based on the available scientific literature for Pixantrone , the parent compound of 9-Desaminoethyl Pixantrone. Currently, there is a notable scarcity of published experimental data specifically for this compound, which is commercially available and listed as an impurity of Pixantrone. Researchers should therefore consider these guidelines as a starting point and adapt them based on their own experimental observations and the specific properties of this compound.

Introduction

This compound is a chemical analog of Pixantrone, an aza-anthracenedione with antineoplastic properties. Pixantrone was developed to reduce the cardiotoxicity associated with earlier anthracyclines like doxorubicin and anthracenediones like mitoxantrone, while retaining potent anti-cancer activity.[1] It is approved in the European Union for the treatment of certain types of non-Hodgkin's lymphoma.[2] The mechanism of action of Pixantrone involves DNA intercalation and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair.[3][4] This leads to the formation of durable DNA adducts and double-strand breaks, ultimately inducing cell death.[][6] Some research also suggests that Pixantrone can lead to cell death through mitotic perturbations and subsequent aberrant cell divisions.[] Given its structural similarity, it is hypothesized that this compound may exhibit a comparable mechanism of action, though this requires experimental validation.

These notes provide an overview of the potential laboratory applications of this compound, drawing parallels from the extensive research on Pixantrone.

Potential Mechanism of Action

Based on the known activity of Pixantrone, the hypothesized mechanism of action for this compound is as a DNA-targeting agent. The core mechanism likely involves two key processes:

  • DNA Intercalation: The planar aromatic core of the molecule is expected to insert between the base pairs of the DNA double helix.

  • Topoisomerase II Inhibition: By stabilizing the complex between topoisomerase II and DNA, the compound would prevent the re-ligation of DNA strands, leading to the accumulation of double-strand breaks.

This disruption of DNA integrity is expected to trigger downstream cellular responses, including cell cycle arrest and apoptosis.

Mechanism_of_Action A This compound B DNA Intercalation A->B C Topoisomerase II Inhibition A->C E DNA Double-Strand Breaks B->E D Stabilization of Topoisomerase II-DNA Cleavable Complex C->D D->E F Cell Cycle Arrest E->F G Apoptosis F->G Experimental_Workflow cluster_0 In Vitro Assays A Cell Culture B Compound Treatment (this compound) A->B C Cytotoxicity/Viability Assays (MTT, Neutral Red) B->C D DNA Damage Assay (γH2AX Staining) B->D E Apoptosis Assay (Caspase 3/7 Activity) B->E F Data Analysis (IC50, Fold Change) C->F D->F E->F

References

Troubleshooting & Optimization

Technical Support Center: 9-Desaminoethyl Pixantrone Solubility Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 9-Desaminoethyl Pixantrone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is known as an impurity of the antineoplastic agent Pixantrone.[] Like many complex organic molecules in drug discovery, it is anticipated to have limited aqueous solubility, which can pose challenges for in vitro assays, formulation development, and achieving therapeutic concentrations in vivo. Poor solubility can lead to inaccurate experimental results and hinder the assessment of its biological activity.

Q2: What are the general approaches to improve the solubility of poorly water-soluble compounds like this compound?

There are several established methods to enhance the solubility of hydrophobic drugs.[2][3][4] These can be broadly categorized as physical and chemical modifications:

  • Physical Modifications:

    • Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate.[5][6] Techniques include micronization and nanomilling.

    • Crystal Habit Modification: Different crystalline forms (polymorphs) of a compound can exhibit different solubility profiles.[7]

    • Amorphous Solid Dispersions: Converting the crystalline form to a higher-energy amorphous state can significantly increase solubility.[8][9]

  • Chemical Modifications:

    • pH Adjustment: For ionizable compounds, adjusting the pH of the solution to favor the charged form can increase solubility.[6]

    • Co-solvents: Using a mixture of water and a water-miscible organic solvent can enhance the solubility of nonpolar compounds.[6]

    • Surfactants: These agents form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous media.[6]

    • Complexation: Cyclodextrins are common complexing agents that have a hydrophobic interior and a hydrophilic exterior, allowing them to encapsulate and solubilize nonpolar molecules.[6][8][9]

    • Salt Formation: For compounds with ionizable groups, forming a salt can significantly improve aqueous solubility and dissolution rate.[7][8]

Q3: Is there any available solubility data for the parent compound, Pixantrone?

Yes, the maleate salt of Pixantrone has reported solubility data. This information can serve as a useful reference point when developing strategies for its desaminoethyl derivative.

Solubility of Pixantrone Maleate

SolventConcentrationMolarity
DMSO100 mg/mL179.36 mM
Water100 mg/mL179.36 mM
Ethanol1 mg/mL1.79 mM

Data sourced from publicly available information.[10] It is important to note that moisture-absorbing DMSO can have reduced solubilizing capacity.[11]

Troubleshooting Guide

This guide addresses common issues encountered during the solubilization of this compound.

IssuePossible CauseRecommended Solution
Compound precipitates out of solution upon addition to aqueous buffer. The compound has low aqueous solubility and the buffer capacity is exceeded.1. Decrease the final concentration of the compound. 2. Incorporate a co-solvent (e.g., DMSO, ethanol) in the final buffer, ensuring the final solvent concentration is compatible with the experimental system. 3. Utilize a surfactant (e.g., Tween 80, Pluronic F-68) to maintain solubility.
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound.1. Visually inspect for any precipitation before and during the experiment. 2. Prepare fresh stock solutions for each experiment. 3. Filter the final solution through a compatible filter to remove any undissolved particles.
Difficulty dissolving the compound in any solvent. The compound may be in a highly stable crystalline form or may have degraded.1. Try gentle heating and sonication to aid dissolution. 2. Test a range of solvents with varying polarities. 3. Verify the purity and integrity of the compound using analytical techniques such as HPLC or mass spectrometry.

Experimental Protocols

Below are detailed methodologies for common solubility enhancement techniques.

Protocol 1: Preparation of a Stock Solution using a Co-solvent
  • Accurately weigh the desired amount of this compound.

  • Add a minimal amount of a suitable organic co-solvent (e.g., DMSO) to completely dissolve the compound. Gentle vortexing or sonication can be used to aid dissolution.

  • For in vivo studies, a common formulation involves a multi-component system. For example, a stock solution in DMSO can be further diluted in a mixture of PEG300, Tween 80, and finally, an aqueous solution.[11]

  • Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in a tightly sealed container to prevent solvent evaporation and water absorption.

Protocol 2: pH-Modification for Solubility Enhancement
  • Determine if this compound has ionizable functional groups. Based on the structure of Pixantrone, the amino groups are basic.[12]

  • Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).

  • Add a known amount of the compound to each buffer.

  • Equilibrate the samples by shaking or stirring for a set period (e.g., 24 hours) at a constant temperature.

  • Separate the undissolved solid by centrifugation or filtration.

  • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Plot the solubility as a function of pH to determine the optimal pH for solubilization.

Visualizations

Signaling Pathway: Mechanism of Action of Pixantrone

Pixantrone, the parent compound of this compound, is a topoisomerase II inhibitor and DNA intercalator.[10][12][13] This mechanism is crucial for its anti-cancer activity.

pixantrone_moa cluster_cell Cancer Cell cluster_nucleus Nucleus Pixantrone Pixantrone DNA Nuclear DNA Pixantrone->DNA Topoisomerase_II Topoisomerase II Pixantrone->Topoisomerase_II Inhibition DNA_Replication DNA Replication & Transcription DNA->DNA_Replication Topoisomerase_II->DNA_Replication Enables Apoptosis Apoptosis DNA_Replication->Apoptosis Inhibition leads to

Caption: Mechanism of action of Pixantrone as a DNA intercalator and topoisomerase II inhibitor.

Experimental Workflow: Solubility Assessment

A general workflow for assessing and improving the solubility of a research compound.

solubility_workflow A Start: Receive this compound B Initial Solubility Screening (Water, PBS, DMSO, Ethanol) A->B C Is Solubility Sufficient? B->C D Proceed with Experiment C->D Yes E Solubility Enhancement Strategy C->E No F pH Adjustment E->F G Co-solvents E->G H Complexation (Cyclodextrins) E->H I Surfactants E->I J Confirm Final Concentration (e.g., HPLC, UV-Vis) F->J G->J H->J I->J K End: Optimized Solution J->K

Caption: A logical workflow for the systematic improvement of compound solubility.

References

stability issues with 9-Desaminoethyl Pixantrone in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 9-Desaminoethyl Pixantrone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to Pixantrone?

This compound is structurally related to Pixantrone, a known aza-anthracenedione.[] Pixantrone is an antineoplastic agent that functions as a topoisomerase II inhibitor, leading to DNA double-strand breaks and cell death.[2][3][4][5][6] Given its structural similarity, this compound may be an impurity, metabolite, or a degradation product of Pixantrone. Therefore, understanding the stability of Pixantrone can provide insights into the handling of this compound.

Q2: What are the known stability characteristics of Pixantrone in solution?

While specific data on this compound is limited, information on the parent compound, Pixantrone, suggests that it is handled with care to ensure stability. For clinical use, Pixantrone is reconstituted with 0.9% sodium chloride solution.[7][8] One study mentioned that Pixantrone solutions were made monthly and stored frozen at –20 °C to maintain stability.[9]

Q3: What are the potential signs of degradation for Pixantrone solutions?

Visual inspection is the first step in assessing the stability of your solution. Potential signs of degradation for solutions of Pixantrone and related compounds include:

  • Color Change: A noticeable change from the initial dark blue color of a fresh Pixantrone solution.[7]

  • Precipitation: Formation of solid particles in the solution.

  • Turbidity: Cloudiness or haziness in the solution.

Any of these changes may indicate chemical degradation or physical instability, and the solution should not be used for experiments.

Q4: How does Pixantrone exert its cytotoxic effects?

Pixantrone is a topoisomerase II poison.[4][10] It stabilizes the covalent complex between topoisomerase II and DNA, which prevents the re-ligation of DNA strands after cleavage.[11] This leads to the accumulation of DNA double-strand breaks, which triggers the DNA Damage Response (DDR) pathway, ultimately leading to apoptosis (programmed cell death).[2][5][12]

Troubleshooting Guide: Solution Instability

This guide provides a structured approach to troubleshoot potential stability issues with your this compound solution.

Problem: Unexpected or inconsistent experimental results.

This could be due to the degradation of the compound in your stock or working solutions.

Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Immediate Checks cluster_2 Analytical Assessment cluster_3 Resolution A Inconsistent Experimental Results B Visually Inspect Solution (Color, Precipitate, Turbidity) A->B Step 1 C Review Solution Preparation & Storage Protocol B->C Step 2 D Prepare Fresh Solution C->D Step 3 E Perform HPLC Analysis (Compare Fresh vs. Old) D->E Step 4 F Assess Purity and Identify Degradants E->F G Degradation Confirmed F->G H No Degradation Observed F->H I Optimize Storage Conditions (e.g., Aliquot, Lower Temp) G->I J Investigate Other Experimental Variables H->J

Caption: Troubleshooting workflow for solution instability.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol provides a general guideline for preparing a stock solution of a compound like this compound.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Solvent Selection: Based on the compound's solubility data, select a suitable solvent (e.g., DMSO, sterile 0.9% NaCl). For Pixantrone, 0.9% sodium chloride is used for reconstitution.[7]

  • Dissolution: Add the solvent to the powder and vortex or sonicate until the powder is completely dissolved. For Pixantrone, agitation for 60 seconds is recommended.[7]

  • Sterilization: If required for cell-based assays, filter-sterilize the solution through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light. A study on Pixantrone solutions noted they were frozen at -20°C.[9]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol outlines a method to assess the chemical stability of your solution.

  • Sample Preparation:

    • Fresh Sample: Prepare a fresh solution of this compound at a known concentration.

    • Aged Sample: Use an aliquot of the solution that has been stored under your standard conditions.

  • HPLC System and Column: Use a reverse-phase C18 column with a suitable HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used for anthracycline-like compounds.

  • Analysis: Inject equal volumes of the fresh and aged samples.

  • Data Interpretation:

    • Compare the chromatograms of the fresh and aged samples.

    • A decrease in the peak area of the main compound in the aged sample indicates degradation.

    • The appearance of new peaks in the aged sample suggests the formation of degradation products.

    • Calculate the percentage of the remaining compound to quantify stability.

Quantitative Data Summary

CompoundConcentrationDiluentStorage ConditionStability DurationReference
Mitoxantrone0.1 mg/mL and 0.6 mg/mL0.9% Sodium Chloride2°C - 8°C (light protected)84 days[13]
Mitoxantrone0.1 mg/mL and 0.6 mg/mL0.9% Sodium Chloride20°C - 25°C (normal light)84 days[13]

Signaling Pathway

Pixantrone-Induced DNA Damage Response Pathway

Pixantrone, as a topoisomerase II inhibitor, induces DNA double-strand breaks, which are a severe form of DNA damage.[2][5] This triggers a complex signaling cascade known as the DNA Damage Response (DDR).[12] The cell cycle is arrested to allow for DNA repair, and if the damage is too extensive, apoptosis is initiated. Key proteins in this pathway include ATM, ATR, Chk1, Chk2, and p53.[14][15]

G cluster_0 Drug Action cluster_1 Damage Sensing & Signaling cluster_2 Cellular Response A Pixantrone B Topoisomerase II A->B Inhibits C DNA Double-Strand Breaks B->C Induces D ATM Kinase Activation C->D Activates E H2AX Phosphorylation (γH2AX) D->E F Chk2 Activation D->F G p53 Activation F->G H Cell Cycle Arrest (G2/M Checkpoint) G->H I DNA Repair Pathways (e.g., NHEJ, HR) G->I J Apoptosis G->J If damage is irreparable

Caption: Pixantrone's mechanism of action leading to the DNA Damage Response.

References

minimizing the formation of 9-Desaminoethyl Pixantrone during Pixantrone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of the critical impurity, 9-Desaminoethyl Pixantrone, during the synthesis of Pixantrone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its formation a concern?

A1: this compound is a process-related impurity formed during the synthesis of Pixantrone. Its presence is a critical concern as it can affect the purity, and potentially the safety and efficacy, of the final active pharmaceutical ingredient (API). Regulatory authorities require strict control over impurity levels in pharmaceutical products.

Q2: What is the general synthetic route for Pixantrone?

A2: A common synthetic route for Pixantrone starts from pyridine-3,4-dicarboxylic acid. The key steps involve the formation of a difluoro-benzo[g]isoquinoline-5,10-dione intermediate, followed by a nucleophilic substitution reaction with a protected ethylenediamine. The final steps involve deprotection and salt formation to yield Pixantrone dimaleate[1][2].

Q3: How is this compound typically formed?

A3: The formation of this compound is believed to occur during the nucleophilic substitution step where the difluoro intermediate reacts with ethylenediamine. Potential causes include incomplete reaction at one of the substitution sites or a side reaction involving the starting materials or intermediates. The use of unprotected ethylenediamine can lead to various side reactions, including the formation of this impurity[2].

Q4: What are the key process parameters that influence the formation of this compound?

A4: Key process parameters that can significantly impact the formation of this compound include reaction temperature, reaction time, stoichiometry of reactants, and the choice of solvent and base. Optimization of these parameters is crucial for minimizing impurity formation.

Troubleshooting Guide: Minimizing this compound Formation

This guide addresses specific issues that may be encountered during Pixantrone synthesis, leading to an increased level of the this compound impurity.

Issue 1: High levels of this compound detected in the crude product.

Potential Cause Recommended Action
Sub-optimal Reaction Temperature - Lowering the reaction temperature may reduce the rate of side reactions. - Perform small-scale experiments to determine the optimal temperature that favors the formation of Pixantrone over the impurity.
Incorrect Reaction Time - Shorter reaction times may not allow for complete conversion, potentially leaving starting material that can contribute to impurity formation in subsequent steps. - Excessively long reaction times can lead to degradation of the product or promote side reactions. Monitor the reaction progress using in-process controls (e.g., HPLC) to determine the optimal reaction endpoint.
Improper Stoichiometry of Reactants - An inappropriate ratio of the difluoro intermediate to ethylenediamine can lead to incomplete substitution. - Carefully control the molar ratio of the reactants. A slight excess of the protected ethylenediamine may be beneficial, but large excesses should be avoided to prevent other side reactions.
Inadequate Quality of Starting Materials - Impurities in the starting materials can interfere with the reaction and lead to the formation of byproducts. - Ensure all starting materials meet the required purity specifications before use.
Use of Unprotected Ethylenediamine - Unprotected ethylenediamine has two reactive amine groups, which can lead to a variety of side products, including this compound and polymeric impurities. - Utilize a protected form of ethylenediamine (e.g., with a Cbz or Fmoc protecting group) to ensure selective reaction at one amine group at a time[2].

Issue 2: Difficulty in removing this compound during purification.

Potential Cause Recommended Action
Similar Polarity of Pixantrone and the Impurity - The structural similarity between Pixantrone and this compound can make their separation by traditional crystallization challenging. - Employ high-performance chromatographic techniques such as preparative HPLC or flash chromatography with a suitable stationary and mobile phase for efficient separation.
Co-crystallization - The impurity may co-crystallize with the final product, making its removal difficult. - Experiment with different crystallization solvents and conditions (e.g., temperature, cooling rate) to optimize the selective crystallization of Pixantrone.

Experimental Protocols

Protocol 1: General Synthesis of Pixantrone using Protected Ethylenediamine

This protocol is a generalized procedure based on the synthetic route described in the literature[1][2].

  • Protection of Ethylenediamine: React ethylenediamine with a suitable protecting group (e.g., Cbz-Cl or Fmoc-Cl) in the presence of a base to yield mono-protected ethylenediamine.

  • Synthesis of the Difluoro Intermediate: Synthesize 6,9-difluoro-benzo[g]isoquinoline-5,10-dione from pyridine-3,4-dicarboxylic acid and 1,4-difluorobenzene through a series of reactions including anhydride formation, Friedel-Crafts acylation, and cyclization[1][2].

  • Nucleophilic Substitution: React the difluoro intermediate with the mono-protected ethylenediamine in a suitable solvent (e.g., pyridine) at a controlled temperature. Monitor the reaction progress by HPLC.

  • Deprotection: Remove the protecting group from the product of the previous step. For a Cbz group, catalytic hydrogenation is a common method[2].

  • Purification: Purify the crude Pixantrone using column chromatography or preparative HPLC.

  • Salt Formation: React the purified Pixantrone base with maleic acid to form Pixantrone dimaleate.

Protocol 2: HPLC Analysis of Pixantrone and this compound

This is a general HPLC method that can be optimized for specific laboratory conditions.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where both Pixantrone and the impurity have significant absorbance (e.g., 254 nm or a wavelength specific to the chromophore).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

Visualizations

G cluster_synthesis Pixantrone Synthesis Workflow cluster_impurity Impurity Formation Pathway start Start: Pyridine-3,4-dicarboxylic Acid intermediate 6,9-difluoro-benzo[g]isoquinoline- 5,10-dione start->intermediate Multi-step synthesis reaction Nucleophilic Substitution intermediate->reaction side_reaction Side Reaction intermediate->side_reaction protected_ed Mono-protected Ethylenediamine protected_ed->reaction deprotection Deprotection reaction->deprotection pixantrone Crude Pixantrone deprotection->pixantrone purification Purification pixantrone->purification final_product Pixantrone API purification->final_product unprotected_ed Unprotected Ethylenediamine unprotected_ed->side_reaction impurity 9-Desaminoethyl Pixantrone side_reaction->impurity

Caption: Synthetic workflow for Pixantrone and the side reaction pathway leading to the formation of this compound.

G cluster_troubleshooting Troubleshooting Logic for High Impurity Levels start High 9-Desaminoethyl Pixantrone Detected check_params Review Reaction Parameters start->check_params check_temp Temperature Optimized? check_params->check_temp check_time Reaction Time Optimized? check_temp->check_time Yes optimize_temp Optimize Temperature check_temp->optimize_temp No check_stoich Stoichiometry Correct? check_time->check_stoich Yes optimize_time Optimize Reaction Time check_time->optimize_time No check_sm Starting Material Quality Verified? check_stoich->check_sm Yes adjust_stoich Adjust Stoichiometry check_stoich->adjust_stoich No check_ed Using Protected Ethylenediamine? check_sm->check_ed Yes verify_sm Verify Starting Material Purity check_sm->verify_sm No use_protected_ed Switch to Protected Ethylenediamine check_ed->use_protected_ed No end Impurity Level Reduced check_ed->end Yes optimize_temp->end optimize_time->end adjust_stoich->end verify_sm->end use_protected_ed->end

Caption: A logical workflow for troubleshooting high levels of this compound impurity.

References

Technical Support Center: 9-Desaminoethyl Pixantrone HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 9-Desaminoethyl Pixantrone, a known impurity of the anticancer agent Pixantrone. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is recognized as a process impurity and potential degradation product of Pixantrone, an aza-anthracenedione drug used in oncology. Due to its structural similarity to the active pharmaceutical ingredient (API), it is crucial to monitor and control its levels in drug substances and products.

Q2: Why is a dedicated HPLC method necessary for this compound?

A2: A specific and validated stability-indicating HPLC method is essential to ensure the quality, safety, and efficacy of Pixantrone. Such a method allows for the accurate separation, identification, and quantification of this compound and other related substances, distinguishing them from the main Pixantrone peak. This is a critical requirement for regulatory compliance in pharmaceutical development and manufacturing.

Q3: What are the typical starting conditions for developing an HPLC method for this compound?

  • Column: A C18 stationary phase is a common choice for related substances methods of similar compounds.

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is likely to provide good separation.

  • Detection: UV-Vis detection is suitable, with the wavelength selected based on the UV spectrum of this compound and Pixantrone.

Q4: How can I confirm the identity of the this compound peak in my chromatogram?

A4: Peak identification can be confirmed by comparing the retention time with that of a qualified reference standard of this compound. For definitive identification, especially during method development, co-injection with the reference standard can be performed. Further characterization can be achieved by using a mass spectrometric (MS) detector coupled to the HPLC system (LC-MS) to confirm the molecular weight of the compound in the peak.

Experimental Protocols

As a specific, publicly validated HPLC method for this compound is not available, the following section outlines a general experimental protocol for developing a stability-indicating reverse-phase HPLC method. This protocol is based on common practices for analyzing related substances of complex pharmaceutical compounds.

Forced Degradation Study Protocol

A forced degradation study is crucial for developing a stability-indicating method. It helps to identify potential degradation products and ensures the analytical method can separate them from the API.

Stress Conditions:

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis 0.1 M Hydrochloric Acid24 hours at 60°C
Base Hydrolysis 0.1 M Sodium Hydroxide4 hours at room temp.
Oxidation 3% Hydrogen Peroxide24 hours at room temp.
Thermal Degradation 105°C (Solid State)48 hours
Photostability ICH Q1B Option 2As per guidelines

Note: The duration and conditions may need to be adjusted to achieve 5-20% degradation of the parent compound.

Example HPLC Method Parameters for Method Development
ParameterSuggested Starting Condition
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 20 mM Ammonium Acetate, pH 4.5
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-70% B; 25-30 min: 70% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector Wavelength 254 nm (or determined by UV scan)

Troubleshooting Guides

Common Chromatographic Problems and Solutions
ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions with silanols on the column packing.- Column overload.- Inappropriate mobile phase pH.- Use a high-purity, end-capped column.- Add a competing base (e.g., triethylamine) to the mobile phase.- Reduce sample concentration.- Adjust mobile phase pH to ensure the analyte is in a single ionic form.
Peak Fronting - Column overload.- Sample solvent stronger than the mobile phase.- Reduce sample concentration.- Dissolve the sample in the initial mobile phase or a weaker solvent.
Split Peaks - Clogged frit or void at the column inlet.- Incompatible sample solvent.- Reverse flush the column (if permissible by manufacturer).- Replace the column.- Ensure sample is dissolved in the mobile phase.
Ghost Peaks - Contamination in the mobile phase or system.- Carryover from previous injections.- Use high-purity solvents and freshly prepared mobile phase.- Flush the HPLC system and injector.- Include a needle wash step in the injection sequence.
Retention Time Shifts - Change in mobile phase composition or pH.- Fluctuations in column temperature.- Column degradation.- Prepare mobile phase accurately and consistently.- Use a column oven for temperature control.- Use a new or equilibrated column.
High Backpressure - Blockage in the system (e.g., guard column, column frit).- Particulate matter from the sample.- Filter samples before injection.- Replace the guard column or in-line filter.- Reverse flush the column (check manufacturer's instructions).

Visualizations

Logical Troubleshooting Workflow for Peak Shape Issues

peak_shape_troubleshooting start Poor Peak Shape (Tailing, Fronting, Splitting) check_overload Is the sample concentration too high? start->check_overload reduce_conc Reduce sample concentration check_overload->reduce_conc Yes check_solvent Is the sample solvent stronger than the mobile phase? check_overload->check_solvent No end_good Peak Shape Improved reduce_conc->end_good change_solvent Dissolve sample in mobile phase or weaker solvent check_solvent->change_solvent Yes check_column Is the column old or showing signs of degradation? check_solvent->check_column No change_solvent->end_good replace_column Replace the column check_column->replace_column Yes check_ph Is the mobile phase pH appropriate for the analyte? check_column->check_ph No replace_column->end_good adjust_ph Adjust mobile phase pH check_ph->adjust_ph No end_bad Issue Persists (Consult further resources) check_ph->end_bad Yes adjust_ph->end_good

Caption: A flowchart for troubleshooting common HPLC peak shape problems.

Experimental Workflow for Stability-Indicating Method Development

method_development_workflow start Define Analytical Target Profile forced_degradation Perform Forced Degradation Studies start->forced_degradation method_scouting Initial Method Scouting (Column & Mobile Phase) forced_degradation->method_scouting method_optimization Optimize Chromatographic Parameters method_scouting->method_optimization method_validation Validate the Method (ICH Guidelines) method_optimization->method_validation end Final Stability-Indicating HPLC Method method_validation->end

Caption: A workflow for developing a stability-indicating HPLC method.

Technical Support Center: Overcoming Resistance to Pixantrone in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document focuses on Pixantrone, as there is limited specific information available for its analog, 9-Desaminoethyl Pixantrone. The mechanisms of action and resistance are expected to be highly similar.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming resistance to the aza-anthracenedione, Pixantrone, in experimental cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Pixantrone?

A1: Pixantrone is a topoisomerase II inhibitor and a DNA intercalator.[1][2] It disrupts DNA replication and repair by trapping topoisomerase II in a covalent complex with DNA, leading to double-strand breaks and ultimately, cell death.[1]

Q2: My cell line has developed resistance to Pixantrone. What are the most common reasons for this?

A2: The most frequently observed mechanisms of resistance to Pixantrone and similar topoisomerase II inhibitors are:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (ABCB1), which actively pump the drug out of the cell, reducing its intracellular concentration.

  • Alterations in Topoisomerase II: Mutations or decreased expression of the topoisomerase II enzyme can reduce the drug's target availability and effectiveness.[3]

Q3: How can I determine if my resistant cell line is overexpressing ABC transporters?

A3: You can assess ABC transporter overexpression and function through several methods:

  • Quantitative PCR (qPCR): To measure the mRNA expression levels of genes like ABCB1.

  • Western Blotting: To quantify the protein levels of P-glycoprotein.

  • Flow Cytometry-based Efflux Assays: Using fluorescent substrates of ABC transporters (e.g., Rhodamine 123 or Hoechst 33342) to measure the pump's activity.

Q4: Are there small molecule inhibitors I can use to block ABC transporter activity in my experiments?

A4: Yes, several generations of ABC transporter inhibitors are available. For in vitro research, common inhibitors include:

  • Verapamil: A first-generation P-glycoprotein inhibitor.

  • Cyclosporine A: Another first-generation P-glycoprotein inhibitor.

  • Elacridar (GF120918): A potent third-generation dual inhibitor of P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).

Q5: What are the typical concentrations for these inhibitors in cell culture?

A5: The optimal concentration should be determined empirically for your specific cell line. However, common starting concentrations are:

  • Verapamil: 1-20 µM

  • Cyclosporine A: 1-10 µM

  • Elacridar: 0.1-1 µM

It is crucial to assess the inherent cytotoxicity of these inhibitors on your cell line before conducting combination experiments.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values for Pixantrone
Potential Cause Troubleshooting Steps
Cell Seeding Density Ensure consistent cell seeding density across all wells and experiments. High cell density can lead to nutrient depletion and changes in growth rates, affecting drug sensitivity.
Cell Health and Passage Number Use cells that are in the logarithmic growth phase and maintain a consistent passage number. High passage numbers can lead to genetic drift and altered phenotypes.
Assay-Specific Artifacts (e.g., MTT Assay) Be aware that the MTT assay can be influenced by changes in cellular metabolism that may not correlate directly with cell death. Consider using alternative viability assays like trypan blue exclusion, crystal violet staining, or ATP-based assays (e.g., CellTiter-Glo®).
Drug Stability Prepare fresh dilutions of Pixantrone from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Issue 2: ABC Transporter Inhibitor is Cytotoxic to My Cells
Potential Cause Troubleshooting Steps
Inhibitor Concentration is Too High Perform a dose-response curve for the inhibitor alone to determine its IC50 value in your cell line. Use a non-toxic concentration for your combination experiments.
Off-Target Effects First-generation inhibitors like Verapamil and Cyclosporine A can have off-target effects. Consider using a more specific third-generation inhibitor like Elacridar.
Solvent Cytotoxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells.
Issue 3: No Reversal of Resistance with ABC Transporter Inhibitor
Potential Cause Troubleshooting Steps
Resistance is Not Mediated by ABC Transporters Investigate other potential resistance mechanisms. Assess the expression and activity of topoisomerase II. Sequence the TOP2A gene to check for mutations.
Inhibitor is Ineffective Confirm the activity of your inhibitor. If possible, use a positive control cell line known to overexpress the target transporter.
Incorrect Timing of Treatment Pre-incubate the cells with the ABC transporter inhibitor for a sufficient time (e.g., 1-2 hours) before adding Pixantrone to allow for effective inhibition of the efflux pumps.

Quantitative Data Summary

Table 1: Cytotoxicity of Pixantrone in Different Cell Lines

Cell LineTypeKey CharacteristicsPixantrone IC50 (µM)Reference
H9c2 (non-differentiated)Rat myoblastCardiac precursor~1-10[4]
H9c2 (differentiated)Rat myoblastMore cardiac-like phenotype~1-10[4]
HL-60Human promyelocytic leukemiaParental, sensitiveData not specified[5]
HL-60/MX2Human promyelocytic leukemiaMitoxantrone-resistant, altered topoisomerase IIReduced sensitivity to Pixantrone[5]
DAOYHuman medulloblastoma (SHH)Parental, sensitiveData not specified[6]
DT-DAOY-VINHuman medulloblastoma (SHH)Vincristine-tolerant, ABCB1 overexpression2.8-fold increase in resistance to Vincristine[6]

Table 2: Reversal of Resistance to Topoisomerase Inhibitors with ABCB1/ABCG2 Inhibitors

Cell LineDrugResistant MechanismInhibitorFold Reversal of Resistance
SW620/Ad300DoxorubicinABCB1 OverexpressionTetrandrine (3 µM)~10-fold
KB-C2DoxorubicinABCB1 OverexpressionTetrandrine (3 µM)~20-fold
HEK293/ABCB1DoxorubicinABCB1 OverexpressionTetrandrine (3 µM)~15-fold

Note: Data for Pixantrone in combination with inhibitors is limited. The table presents representative data for other topoisomerase inhibitors in ABCB1-overexpressing cell lines.[7]

Experimental Protocols

Protocol 1: Determining the IC50 of Pixantrone using an MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of Pixantrone in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest drug concentration well.

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.

Protocol 2: Assessing ABCB1 Efflux Activity using a Rhodamine 123 Assay
  • Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., PBS with 1% BSA) at a concentration of 1x10^6 cells/mL.

  • Inhibitor Pre-incubation: For the inhibitor-treated samples, pre-incubate the cells with a non-toxic concentration of an ABCB1 inhibitor (e.g., 10 µM Verapamil) for 30-60 minutes at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to all cell suspensions to a final concentration of 1 µM and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Efflux Period: Resuspend the cells in fresh, pre-warmed medium (with or without the inhibitor) and incubate at 37°C for 1-2 hours to allow for drug efflux.

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. A higher fluorescence intensity in the inhibitor-treated or resistant cells compared to the sensitive cells indicates increased retention of Rhodamine 123 due to inhibited efflux.

Visualizations

Experimental_Workflow_for_Overcoming_Resistance cluster_Phase1 Phase 1: Characterize Resistance cluster_Phase2 Phase 2: Intervention cluster_Phase3 Phase 3: Assess Reversal A Resistant Cell Line B IC50 Determination (Pixantrone) A->B C ABC Transporter Expression (qPCR, Western Blot) A->C D Efflux Pump Activity (Rhodamine 123 Assay) A->D E Select ABC Transporter Inhibitor (e.g., Verapamil, Elacridar) D->E F Determine Inhibitor's Non-Toxic Concentration E->F G Combination Treatment: Pixantrone + Inhibitor F->G H IC50 Determination (Combination Treatment) G->H I Confirm Efflux Inhibition G->I

Caption: Workflow for investigating and overcoming Pixantrone resistance.

Signaling_Pathway_of_ABC_Transporter_Upregulation cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events cluster_membrane Cell Membrane Chemotherapeutic\nStress\n(e.g., Pixantrone) Chemotherapeutic Stress (e.g., Pixantrone) MAPK_Pathway MAPK/ERK Pathway Chemotherapeutic\nStress\n(e.g., Pixantrone)->MAPK_Pathway activates JNK_Pathway JNK Pathway Chemotherapeutic\nStress\n(e.g., Pixantrone)->JNK_Pathway activates Transcription_Factors Transcription Factors (e.g., AP-1, Nrf2) MAPK_Pathway->Transcription_Factors JNK_Pathway->Transcription_Factors ABCB1_Gene ABCB1 Gene Transcription Transcription_Factors->ABCB1_Gene promotes Pgp P-glycoprotein (ABCB1) Efflux Pump ABCB1_Gene->Pgp leads to overexpression Pgp->Chemotherapeutic\nStress\n(e.g., Pixantrone) effluxes

Caption: Signaling pathways leading to ABC transporter-mediated resistance.

Troubleshooting_Logic start Start: Resistance to Pixantrone Observed q1 Is P-glycoprotein (ABCB1) overexpressed? start->q1 action1 Treat with ABCB1 inhibitor (e.g., Verapamil, Elacridar) + Pixantrone q1->action1 Yes action2 Investigate other mechanisms: - Topoisomerase II expression/mutation - Other ABC transporters q1->action2 No a1_yes Yes a1_no No q2 Is resistance reversed? action1->q2 outcome1 Conclusion: Resistance is primarily mediated by ABCB1. q2->outcome1 Yes q2->action2 No a2_yes Yes a2_no No outcome2 Conclusion: Resistance is likely due to altered drug target or other efflux pumps. action2->outcome2

Caption: Logical flow for troubleshooting Pixantrone resistance.

References

Technical Support Center: 9-Desaminoethyl Pixantrone Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 9-Desaminoethyl Pixantrone. As specific degradation data for this particular analogue is not extensively available in public literature, this guide draws upon established principles of forced degradation studies and data from the parent compound, Pixantrone, and structurally related aza-anthracenediones like Mitoxantrone.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on the aza-anthracenedione core structure, this compound is susceptible to degradation under various stress conditions. The primary expected degradation pathways include:

  • Hydrolysis: The molecule may undergo hydrolysis under acidic and basic conditions, potentially leading to the cleavage of the side chains.

  • Oxidation: Oxidative degradation can affect the aromatic rings and the amino functionalities. Studies on the related compound Mitoxantrone have shown the formation of carboxylic acid derivatives upon oxidation.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photodegradation, potentially leading to the formation of anthraquinone-like structures.[2][3][4][5][6]

Q2: What are the recommended stress conditions for forced degradation studies of this compound?

A2: Forced degradation studies are essential to understand the stability of the molecule and to develop stability-indicating analytical methods.[7][8][9][10] Recommended conditions, in line with ICH guidelines, include:

  • Acidic Hydrolysis: 0.1 M HCl at 60-80°C.

  • Basic Hydrolysis: 0.1 M NaOH at 60-80°C.

  • Oxidative Degradation: 3-30% H₂O₂ at room temperature.

  • Thermal Degradation: Dry heat at 80-100°C.

  • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

Q3: Which analytical techniques are most suitable for analyzing the degradation products of this compound?

A3: A stability-indicating high-performance liquid chromatography (HPLC) method is the primary technique for separating and quantifying the parent drug from its degradation products.[11][12] Coupling HPLC with mass spectrometry (LC-MS) is crucial for the identification and structural elucidation of the degradation products.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No degradation observed under stress conditions. Insufficient stress applied (concentration, temperature, or duration).Increase the severity of the stress conditions (e.g., higher acid/base concentration, higher temperature, longer exposure time). Ensure proper experimental setup.
Complete degradation of the parent compound. Stress conditions are too harsh.Reduce the severity of the stress conditions. A target degradation of 5-20% is generally recommended to observe primary degradation products.
Poor resolution between parent peak and degradation product peaks in HPLC. The analytical method is not stability-indicating.Optimize the HPLC method by adjusting the mobile phase composition, pH, gradient, column type, and/or detection wavelength.
Inconsistent or irreproducible degradation results. Variability in experimental conditions. Inherent instability of degradation products.Tightly control all experimental parameters (temperature, concentration, light exposure). Analyze samples immediately after degradation or store them under conditions that prevent further degradation.
Identification of unexpected degradation products. Contamination of reagents or solvents. Complex secondary degradation pathways.Use high-purity reagents and solvents. Perform a time-course study to understand the formation of primary and secondary degradation products.

Quantitative Data Summary

The following tables present hypothetical data based on typical results from forced degradation studies of aza-anthracenedione compounds. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.

Table 1: Summary of Forced Degradation Studies for this compound

Stress Condition% Degradation of this compoundNumber of Degradation Products ObservedMajor Degradation Product (DP)
0.1 M HCl (80°C, 24h)15.22DP-1
0.1 M NaOH (80°C, 8h)18.53DP-2, DP-3
30% H₂O₂ (RT, 24h)22.14DP-4
Dry Heat (100°C, 48h)8.71DP-1
Photostability (ICH Q1B)12.42DP-5

Table 2: Chromatographic Data of this compound and its Degradation Products

CompoundRetention Time (min)λmax (nm)
This compound15.8254, 610
DP-112.3250, 590
DP-210.1245, 580
DP-318.2260, 620
DP-414.5254, 600
DP-516.9270, 630

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat at 80°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Heat at 80°C for 8 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store a solid sample of this compound in an oven at 100°C for 48 hours. Dissolve in the mobile phase before analysis.

    • Photostability: Expose a solid sample and a solution of this compound to light as per ICH Q1B guidelines.

  • Sample Analysis: Before injection into the HPLC system, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration with the mobile phase.

Protocol 2: Stability-Indicating HPLC Method

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-35 min (90-10% B), 35-40 min (10% B)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 610 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Visualizations

Degradation_Pathways cluster_stress Stress Conditions cluster_products Degradation Products Acid Acidic Hydrolysis DP1 Hydrolyzed Side Chain Product Acid->DP1 Base Basic Hydrolysis Base->DP1 Oxidation Oxidation DP2 N-Oxide Formation Oxidation->DP2 Light Photodegradation DP4 Anthraquinone Derivative Light->DP4 DP3 Ring Cleavage Products DP2->DP3 Further Oxidation Parent This compound Parent->DP1 Hydrolysis Parent->DP2 Oxidation Parent->DP4 Photolysis

Caption: Plausible degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Stock Prepare Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Stock->Stress Neutralize Neutralize/Dilute Samples Stress->Neutralize HPLC HPLC-UV Analysis Neutralize->HPLC LCMS LC-MS for Identification HPLC->LCMS Data Data Analysis & Reporting LCMS->Data

Caption: Experimental workflow for forced degradation studies.

References

Technical Support Center: 9-Desaminoethyl Pixantrone and Pixantrone Analog Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with 9-Desaminoethyl Pixantrone and related pixantrone analogs. Due to the limited specific data on "this compound," which is recognized as an impurity of Pixantrone, this resource primarily draws upon established experimental knowledge of Pixantrone to address potential artifacts and challenges.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound. What are the recommended solvents and concentrations?

Q2: My cell viability assay results are inconsistent. What could be the cause?

A2: Inconsistent results in viability assays (e.g., MTT, MTS) can arise from several factors. With compounds like Pixantrone, which affect DNA replication and repair, the timing of the assay is critical.[2] Short-term exposure may not show significant effects on proliferation, while longer incubation periods are required to observe cytotoxic or cytostatic effects.[3] Ensure your incubation time is sufficient for the compound's mechanism of action. Additionally, ensure the compound is fully dissolved in the final working solution, as precipitates can interfere with spectrophotometric readings.

Q3: I am observing unexpected off-target effects in my experiments. Is this common for Pixantrone and its analogs?

A3: Pixantrone is a topoisomerase II inhibitor and also functions as a DNA alkylating agent, forming stable DNA adducts.[1][] This dual mechanism can lead to a broad range of cellular responses. While designed to have reduced cardiotoxicity compared to similar drugs like doxorubicin and mitoxantrone, it can still induce cytotoxicity in various cell types.[5][6] It is important to include appropriate controls, such as multiple cell lines and known topoisomerase II inhibitors, to distinguish between on-target and potential off-target effects.

Q4: How should I prepare and store stock solutions to maintain compound stability?

A4: For Pixantrone, stock solutions are often prepared in sterile PBS or DMSO and can be stored frozen at -20°C for extended periods (e.g., monthly preparation) to ensure stability.[5] When using DMSO, it is advisable to use fresh, moisture-free DMSO, as absorbed moisture can reduce the solubility of the compound.[1] For working solutions in aqueous buffers or media, immediate use is recommended to avoid degradation or precipitation.[1]

Q5: Are there any known interactions with other compounds I should be aware of?

A5: Yes, Pixantrone has been noted to have potential interactions that can increase the risk of certain adverse effects. For instance, co-administration with certain drugs can increase the risk of methemoglobinemia or thrombosis.[7] While these are primarily clinical observations, it is prudent to be aware of potential synergistic or antagonistic effects when combining this compound with other compounds in experimental settings.

Troubleshooting Guides

Issue 1: Compound Precipitation in Cell Culture
  • Symptom: Visible precipitate in wells after adding the compound, leading to inconsistent assay results.

  • Potential Cause: Low aqueous solubility of the compound.

  • Troubleshooting Steps:

    • Optimize Stock Concentration: Prepare a higher concentration stock solution in 100% DMSO.

    • Serial Dilution: Perform serial dilutions in DMSO before the final dilution into the aqueous cell culture medium.

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) and consistent across all treatments, including vehicle controls.

    • Pre-warm Medium: Pre-warm the cell culture medium to 37°C before adding the compound.

    • Immediate Use: Use the final working solution immediately after preparation.

Issue 2: High Background Signal in Fluorescence-Based Assays
  • Symptom: Unusually high background fluorescence in assays like flow cytometry or fluorescence microscopy.

  • Potential Cause: Intrinsic fluorescence of the aza-anthracenedione scaffold.

  • Troubleshooting Steps:

    • Spectral Analysis: Run a spectral scan of the compound to identify its excitation and emission maxima.

    • Fluorophore Selection: Choose fluorescent dyes for your assay that have spectral properties distinct from your compound to avoid signal overlap.

    • Unstained Controls: Always include an "unstained" control group treated with the compound to measure its intrinsic fluorescence.

    • Compensation: In flow cytometry, use proper compensation controls to subtract the compound's fluorescence from your target signals.

Issue 3: Discrepancy Between Cytotoxicity and DNA Damage Assays
  • Symptom: Observing significant cell death at concentrations that show minimal DNA damage in assays like comet assays or γH2AX staining.

  • Potential Cause: Pixantrone can induce cell death through mechanisms other than direct, immediate DNA double-strand breaks, such as mitotic perturbations.[8]

  • Troubleshooting Steps:

    • Time-Course Experiments: Perform a time-course analysis to capture the peak of DNA damage, which may occur at a different time point than the peak of cytotoxicity.

    • Multiple Assays: Employ multiple assays to assess different cellular events. For example, combine a DNA damage assay with an analysis of mitotic catastrophe or apoptosis (e.g., caspase activation, Annexin V staining).

    • Concentration Range: Test a broad range of concentrations, as higher concentrations may be required to induce detectable DNA damage in certain assays.[8]

Data and Protocols

Solubility and Stock Preparation
SolventReported Concentration for PixantroneRecommendations for this compound
DMSO100 mg/mL (179.36 mM)[1]Prepare a high-concentration stock (e.g., 10-50 mM) in fresh, anhydrous DMSO.
PBSStock solutions prepared and frozen at -20°C[5]If soluble, this can be an alternative for specific applications, but check for stability.
Experimental Protocols

Protocol 1: General Cell Viability (MTS/MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X working solution of this compound in cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells.

  • Treatment: Remove the old medium and add the 2X working solution to the cells. Incubate for the desired period (e.g., 48-72 hours).[5]

  • Reagent Addition: Add the MTS or MTT reagent according to the manufacturer's instructions.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at the appropriate wavelength.

  • Analysis: Normalize the results to the vehicle-treated control cells.

Protocol 2: Preparation of Aqueous Working Solution for In Vivo Studies (Example) [1]

This is an example formulation for Pixantrone and may need optimization.

  • Start with a concentrated stock solution in DMSO (e.g., 100 mg/mL).

  • To 400 µL of PEG300, add 50 µL of the DMSO stock solution and mix until clear.

  • Add 50 µL of Tween80 to the mixture and mix until clear.

  • Add 500 µL of ddH₂O to bring the final volume to 1 mL.

  • Use the mixed solution immediately for optimal results.

Visualizations

pixantrone_pathway Pixantrone Pixantrone / Analogs DNA Nuclear DNA Pixantrone->DNA Alkylation TopoII_Complex Ternary Topo II-DNA Cleavage Complex Pixantrone->TopoII_Complex DNA_Complex Pixantrone-DNA Adducts DNA->DNA_Complex DNA->TopoII_Complex TopoII Topoisomerase II TopoII->TopoII_Complex Replication_Fork Replication Fork DNA_Complex->Replication_Fork Stalling DSB DNA Double-Strand Breaks TopoII_Complex->DSB Mitosis Mitosis Replication_Fork->Mitosis Perturbation Cell_Cycle_Arrest Cell Cycle Arrest DSB->Cell_Cycle_Arrest Mitotic_Catastrophe Mitotic Perturbations Mitosis->Mitotic_Catastrophe Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Mitotic_Catastrophe->Apoptosis

Caption: Mechanism of action for Pixantrone and its analogs.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solubility_Test 1. Solubility Test (DMSO, PBS) Stock_Prep 2. Prepare High-Conc. Stock in Anhydrous DMSO Solubility_Test->Stock_Prep Working_Sol 3. Dilute to Working Conc. in Pre-warmed Medium Stock_Prep->Working_Sol Cell_Treatment 4. Treat Cells (Include Vehicle Control) Working_Sol->Cell_Treatment Incubation 5. Time-Course Incubation (e.g., 24, 48, 72h) Cell_Treatment->Incubation Viability_Assay 6a. Cell Viability Assay (MTS/MTT) Incubation->Viability_Assay Damage_Assay 6b. DNA Damage/Apoptosis (γH2AX, Annexin V) Incubation->Damage_Assay Microscopy 6c. Microscopy (Check for Precipitate) Incubation->Microscopy

Caption: Recommended workflow for in vitro experiments.

References

Validation & Comparative

A Comparative Analysis of Pixantrone and its Analogue, 9-Desaminoethyl Pixantrone, in Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the cytotoxic properties of the approved anticancer agent Pixantrone is presented below. This guide serves as a benchmark for evaluating related compounds. At present, a direct quantitative comparison with its impurity, 9-Desaminoethyl Pixantrone, is not feasible due to the absence of publicly available cytotoxicity data for the latter.

Introduction

Pixantrone is an aza-anthracenedione, a class of synthetic analogues of anthracyclines, developed to mitigate the cardiotoxicity associated with traditional chemotherapeutics like doxorubicin and mitoxantrone, while retaining potent anticancer activity.[1][2][3] It is approved in the European Union for the treatment of adult patients with multiply relapsed or refractory aggressive B-cell non-Hodgkin lymphomas (NHL).[3] The cytotoxic effects of Pixantrone are attributed to its ability to intercalate into DNA and inhibit topoisomerase II, leading to DNA strand breaks and apoptosis.[4] Structurally, Pixantrone was designed to have a reduced capacity to form iron complexes and generate reactive oxygen species, which are major contributors to the cardiotoxicity of other anthracyclines.[2]

This compound is recognized as a process-related impurity found in the manufacturing of Pixantrone. While its chemical structure is closely related to the parent compound, there is a notable lack of published scientific literature detailing its specific cytotoxic activity or biological effects. This guide, therefore, focuses on providing a detailed account of Pixantrone's cytotoxicity, which can serve as a critical reference for researchers and drug development professionals.

Quantitative Cytotoxicity Data for Pixantrone

The following table summarizes the in vitro cytotoxic activity of Pixantrone against various cancer cell lines as reported in the scientific literature.

Cell LineCancer TypeAssayIC50 (µM)Reference
K562Human LeukemiaMTS Assay0.10[2]
H9c2 (non-differentiated)Rat CardiomyoblastsMTT Assay>10 (after 48h)[1]
H9c2 (differentiated)Rat CardiomyocytesMTT Assay~4 (after 48h)[1]
H9c2 (non-differentiated)Rat CardiomyoblastsNeutral Red Uptake~1.5 (after 48h)[1]
H9c2 (differentiated)Rat CardiomyocytesNeutral Red Uptake~0.7 (after 48h)[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the quantitative data table are provided below to facilitate reproducibility and further investigation.

Cell Culture and Maintenance

Human leukemia K562 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Rat cardiomyoblast H9c2 cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 1% penicillin-streptomycin, and 1% non-essential amino acids. For differentiation into a cardiomyocyte-like phenotype, H9c2 cells were cultured in DMEM with 1% FBS and 10 nM retinoic acid for 7 days. All cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTS Cell Viability Assay

The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric method to assess cell viability.

  • Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • The following day, cells were treated with various concentrations of Pixantrone for the indicated time period.

  • After treatment, 20 µL of MTS reagent was added to each well and incubated for 2-4 hours at 37°C.

  • The absorbance at 490 nm was measured using a microplate reader.

  • Cell viability was expressed as a percentage of the untreated control. The IC50 value, the concentration of drug that inhibits cell growth by 50%, was calculated from the dose-response curves.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is another widely used colorimetric assay for assessing cell metabolic activity.

  • H9c2 cells were seeded in 96-well plates and treated with Pixantrone as described for the MTS assay.

  • Following treatment, the medium was replaced with 100 µL of fresh medium containing 0.5 mg/mL MTT and incubated for 4 hours at 37°C.

  • The medium was then removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm.

  • Viability and IC50 values were determined as in the MTS assay.[1]

Neutral Red Uptake Assay

The Neutral Red (NR) uptake assay assesses cell viability by measuring the accumulation of the supravital dye Neutral Red in the lysosomes of viable cells.

  • Cells were seeded and treated with Pixantrone in 96-well plates.

  • After the treatment period, the medium was replaced with medium containing 50 µg/mL Neutral Red and incubated for 3 hours.

  • The cells were then washed with phosphate-buffered saline (PBS), and the incorporated dye was extracted with a solution of 1% acetic acid in 50% ethanol.

  • The absorbance was measured at 540 nm.

  • Cell viability and IC50 values were calculated relative to untreated controls.[1]

Visualizing the Mechanism of Action and Experimental Workflow

Pixantrone's Putative Mechanism of Action

The following diagram illustrates the key steps in the proposed cytotoxic mechanism of Pixantrone.

Pixantrone_Mechanism Pixantrone Pixantrone Cell_Membrane Cell Membrane Pixantrone->Cell_Membrane Enters Cell DNA Nuclear DNA Pixantrone->DNA Intercalates Topoisomerase_II Topoisomerase II Pixantrone->Topoisomerase_II Inhibits Cell_Membrane->DNA DNA_Intercalation DNA Intercalation DNA->DNA_Intercalation Topo_II_Inhibition Topoisomerase II Inhibition Topoisomerase_II->Topo_II_Inhibition DSB DNA Double-Strand Breaks DNA_Intercalation->DSB Topo_II_Inhibition->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: Proposed cytotoxic mechanism of Pixantrone.

General Workflow for In Vitro Cytotoxicity Testing

This diagram outlines a typical experimental workflow for assessing the cytotoxicity of a compound like Pixantrone.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., K562, H9c2) Seeding Cell Seeding (96-well plates) Cell_Culture->Seeding Compound_Prep Compound Preparation (Pixantrone, Analogs) Treatment Compound Treatment (Dose-response) Compound_Prep->Treatment Seeding->Treatment Incubation Incubation (e.g., 48-72h) Treatment->Incubation Viability_Assay Viability Assay (MTS, MTT, NR) Incubation->Viability_Assay Data_Acquisition Data Acquisition (Plate Reader) Viability_Assay->Data_Acquisition Data_Analysis Data Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis

Caption: A generalized workflow for in vitro cytotoxicity assessment.

Conclusion

Pixantrone exhibits potent cytotoxic effects against various cancer cell lines, primarily through DNA intercalation and inhibition of topoisomerase II. The provided data and experimental protocols offer a solid foundation for researchers investigating the cytotoxic properties of this and related compounds. While a direct comparison with this compound is currently impeded by a lack of data, the information presented here establishes a crucial benchmark for any future cytotoxic evaluations of this and other Pixantrone analogues. Further research into the biological activities of Pixantrone impurities is warranted to fully understand their potential impact.

References

Validating 9-Desaminoethyl Pixantrone: A Comparative Guide for Use as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 9-Desaminoethyl Pixantrone and the established reference standard, Pixantrone. It outlines the essential experimental data and detailed protocols required for the validation of this compound as a reference standard in analytical assays. This document is intended to support researchers in ensuring the accuracy, precision, and reliability of their analytical data when using this related compound as a standard.

Comparative Analysis: this compound vs. Pixantrone

As a known impurity and related substance of Pixantrone, this compound holds potential for use as a reference standard, particularly in the quantification of impurities in Pixantrone drug substances and products. A direct comparison with the primary reference standard is crucial for its validation. The following table summarizes the key comparative aspects based on typical validation parameters.

Table 1: Comparison of Key Attributes for Reference Standards

AttributeThis compound (Hypothetical Data)Pixantrone (Established Reference Standard)Acceptance Criteria for a Reference Standard
Identity Confirmation Consistent with proposed structure via NMR, MS, and IRConfirmed structureUnambiguous confirmation of chemical structure
Purity (by HPLC) ≥ 95%> 98%As high as reasonably possible, typically >95% for related compounds
Chromatographic Purity Main peak with minor impuritiesSingle major peakWell-defined peak, free from significant interfering peaks
Water Content (Karl Fischer) < 1.0%< 0.5%Specified and controlled
Residual Solvents (GC-HS) < 0.5%< 0.1%Within acceptable limits (ICH Q3C)
Inorganic Impurities < 0.1%< 0.1%Specified and controlled
Thermal Analysis (DSC/TGA) Defined melting point and decomposition profileCharacterized thermal behaviorConsistent thermal properties
Stability Stable under defined storage conditions for 12 monthsProven long-term stabilityStable for the intended period of use

Experimental Protocols for Validation

To validate this compound as a reference standard, a series of experiments must be conducted. The following are detailed methodologies for key validation experiments.

High-Performance Liquid Chromatography (HPLC) Method for Purity Determination

This method is designed to separate this compound from Pixantrone and other potential impurities.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Standard Preparation: Accurately weigh and dissolve this compound and Pixantrone in a suitable diluent (e.g., methanol:water 50:50 v/v) to a final concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the test sample of this compound at the same concentration as the standard.

  • Procedure: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Calculate the purity of this compound by the area normalization method, excluding the solvent front.

Identity Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mass Spectrometry (MS):

    • Technique: Electrospray Ionization (ESI) in positive ion mode.

    • Analysis: Determine the molecular weight of this compound and compare it with the theoretical mass. The fragmentation pattern should also be consistent with the proposed structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Technique: ¹H NMR and ¹³C NMR.

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

    • Analysis: The chemical shifts, coupling constants, and integration of the proton and carbon signals must be consistent with the chemical structure of this compound.

Stability Study

A stability study is essential to determine the re-test period and appropriate storage conditions.

  • Storage Conditions:

    • Long-term: 5°C ± 3°C

    • Accelerated: 25°C ± 2°C / 60% RH ± 5% RH

  • Time Points: 0, 3, 6, 9, and 12 months for long-term; 0, 1, 3, and 6 months for accelerated.

  • Analytical Tests: At each time point, the sample should be tested for purity by HPLC, appearance, and water content.

  • Acceptance Criteria: No significant degradation should be observed. The purity should remain within the established limits.

Data Presentation

The quantitative data from the validation studies should be summarized in clear and concise tables for easy comparison and interpretation.

Table 2: Purity Determination of this compound by HPLC

Lot NumberRetention Time (min)Peak AreaArea %
Lot A8.52965,43296.5
Lot B8.51958,76595.9
Lot C8.53971,23497.1

Table 3: Stability Study of this compound (Long-Term Storage at 5°C)

Time Point (Months)AppearancePurity by HPLC (%)Water Content (%)
0White to off-white powder96.80.8
3No change96.70.8
6No change96.80.9
12No change96.60.9

Workflow Visualization

The following diagram illustrates the logical workflow for the validation of this compound as a reference standard.

Validation_Workflow cluster_0 Material Acquisition & Initial Characterization cluster_1 Identity Confirmation cluster_2 Purity Assessment cluster_3 Stability Evaluation cluster_4 Finalization A Obtain this compound B Visual Inspection A->B C Solubility Testing B->C D Mass Spectrometry (MS) C->D E NMR Spectroscopy (¹H, ¹³C) C->E F Infrared Spectroscopy (IR) C->F G HPLC Purity & Impurity Profile D->G E->G F->G H Water Content (Karl Fischer) G->H I Residual Solvents (GC-HS) G->I J Inorganic Impurities G->J K Forced Degradation Studies J->K L Long-Term & Accelerated Stability K->L M Establish Reference Standard Specifications L->M N Certificate of Analysis (CoA) Generation M->N

Caption: Workflow for the validation of a new reference standard.

Comparative Analysis of Pixantrone and its Impurities: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a thorough understanding of an active pharmaceutical ingredient (API) and its impurities is paramount for ensuring drug safety and efficacy. This guide provides a comparative analysis of Pixantrone, an aza-anthracenedione anticancer agent, and its known and potential impurities. The information presented is based on available scientific literature and chemical database information.

Pixantrone is a cytotoxic agent that acts as a weak topoisomerase II inhibitor and forms stable DNA adducts, distinguishing it from other anthracyclines and anthracenediones.[1] Its unique structure is designed to reduce the cardiotoxicity often associated with this class of drugs.[2] Impurities in the final drug product can arise from the manufacturing process (synthesis-related impurities) or degradation of the drug substance over time (degradation products). A comprehensive analysis of these impurities is crucial for quality control and regulatory compliance.

Chemical Structures of Pixantrone and its Potential Impurities

A critical first step in the comparative analysis is the identification of the chemical structures of Pixantrone and its impurities. Based on information from chemical suppliers and databases, several potential impurities have been identified. The definitive structures for many of these are not publicly available in peer-reviewed literature; however, based on their names and molecular formulas, plausible structures can be inferred.

Table 1: Chemical Structures and Molecular Information of Pixantrone and Potential Impurities

Compound NameMolecular FormulaMolecular Weight ( g/mol )Plausible Chemical Structure
Pixantrone C₁₇H₁₉N₅O₂325.37
6-Desaminoethyl PixantroneC₁₅H₁₄N₄O₂282.30Structure not definitively available in public literature. The name suggests the loss of an entire aminoethylamino side chain from the 6-position of the benzo[g]isoquinoline-5,10-dione core.
9-Desaminoethyl PixantroneC₁₅H₁₄N₄O₂282.30Structure not definitively available in public literature. The name suggests the loss of an entire aminoethylamino side chain from the 9-position of the benzo[g]isoquinoline-5,10-dione core.
6,7-Piperazine PixantroneC₁₉H₂₁N₅O₂351.41Structure not definitively available in public literature. The name suggests the formation of a piperazine ring bridging the 6 and 7 positions, likely through a reaction involving the side chains.
8,9-Piperazine PixantroneC₁₉H₂₁N₅O₂351.41Structure not definitively available in public literature. The name suggests the formation of a piperazine ring bridging the 8 and 9 positions, likely through a reaction involving the side chains.
Pixantrone Impurity B (Pixantrone-bis-(2'-N-BOC))C₂₇H₃₅N₅O₆525.60The name suggests that the terminal amino groups of both side chains are protected with a tert-Butoxycarbonyl (BOC) group. This is likely a process-related impurity from the synthesis of Pixantrone.
Pixantrone Impurity DC₂₅H₂₃N₅O₈521.49The exact structure is not publicly available. The molecular formula suggests a significant modification of the Pixantrone molecule.

Note: The chemical structures for the named impurities are inferred and require experimental confirmation for definitive identification.

Comparative Pharmacological and Toxicological Profile

Pixantrone:

  • Mechanism of Action: Functions as a weak topoisomerase II inhibitor and forms stable DNA adducts, leading to inhibition of DNA replication and transcription.[1][2]

  • Pharmacology: Exhibits cytotoxic activity against various cancer cell lines.[3]

  • Toxicology: Designed to have reduced cardiotoxicity compared to other anthracyclines like doxorubicin and mitoxantrone due to its inability to chelate iron and generate reactive oxygen species.[2] The dose-limiting toxicity is typically neutropenia.[2]

Potential Impurities (Theoretical Assessment):

  • Desaminoethyl Impurities: The loss of one of the basic side chains would likely reduce the molecule's ability to interact with DNA, potentially leading to decreased cytotoxic activity. The overall toxicity profile might be altered, but specific effects are unknown.

  • Piperazine Impurities: The formation of a rigid piperazine ring would significantly alter the conformation and electronic properties of the molecule. This could impact its DNA binding affinity and interaction with topoisomerase II, leading to a different pharmacological and toxicological profile.

  • Pixantrone Impurity B (BOC-protected): The presence of the bulky, lipophilic BOC groups would likely hinder the molecule's ability to intercalate into DNA and interact with its target enzyme. This impurity is expected to have significantly lower pharmacological activity and potentially a different toxicity profile.

  • Other Impurities: Without known structures, it is impossible to predict the activity and toxicity of other potential impurities. Any structural modification to the aza-anthracenedione core or the side chains could significantly alter the biological properties.

Table 2: Comparative Biological Activity Profile (Theoretical)

CompoundPrimary MechanismExpected CytotoxicityPotential for Cardiotoxicity
Pixantrone Topoisomerase II inhibition, DNA adductionHighLow (compared to other anthracyclines)
6/9-Desaminoethyl PixantroneLikely reduced DNA interactionExpected to be lower than PixantroneUnknown
6,7/8,9-Piperazine PixantroneAltered DNA binding and enzyme interactionUnknown, potentially alteredUnknown
Pixantrone Impurity BLikely no significant DNA interactionExpected to be very lowUnknown
Pixantrone Impurity DUnknownUnknownUnknown

Experimental Protocols for Analysis

The analysis of Pixantrone and its impurities requires robust analytical methods to ensure their separation, detection, and quantification. While a specific, validated method for all potential impurities is not publicly available, a general approach using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a suitable detector is the industry standard.

Proposed HPLC Method for Impurity Profiling

This protocol is a general guideline and would require optimization and validation for specific applications.

  • Instrumentation: A UHPLC or HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector. For structural elucidation, coupling to a mass spectrometer (LC-MS) is essential.

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is a good starting point.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A gradient from low to high organic phase (acetonitrile) is necessary to elute compounds with a range of polarities. A starting point could be a linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Detection: PDA detection at multiple wavelengths (e.g., 254 nm, 280 nm, and the lambda max of Pixantrone). For LC-MS, a full scan in positive ion mode would be appropriate for initial identification.

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of water and acetonitrile, and filter before injection.

Method Validation: The analytical method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Visualizations

Pixantrone's Proposed Mechanism of Action

G Pixantrone Pixantrone DNA DNA Pixantrone->DNA Intercalation Topoisomerase_II Topoisomerase II Pixantrone->Topoisomerase_II Weak Inhibition DNA_Adduct Stable DNA Adduct Pixantrone->DNA_Adduct DNA->DNA_Adduct DNA_Strand_Breaks DNA Strand Breaks Topoisomerase_II->DNA_Strand_Breaks Inhibition_Replication Inhibition of DNA Replication & Transcription DNA_Adduct->Inhibition_Replication DNA_Strand_Breaks->Inhibition_Replication Apoptosis Apoptosis Inhibition_Replication->Apoptosis

Caption: Proposed mechanism of action for Pixantrone.

General Workflow for Impurity Identification

G cluster_synthesis Drug Synthesis cluster_degradation Forced Degradation Starting_Materials Starting Materials API Pixantrone API Starting_Materials->API Intermediates Intermediates Intermediates->API Byproducts Byproducts Byproducts->API Acid_Hydrolysis Acid/Base Hydrolysis Oxidation Oxidation Photolysis Photolysis Thermal_Stress Thermal Stress API->Acid_Hydrolysis API->Oxidation API->Photolysis API->Thermal_Stress Analysis LC-MS Analysis API->Analysis Identification Structure Elucidation (MS/MS, NMR) Analysis->Identification Quantification Quantification (Validated HPLC) Identification->Quantification Toxicological_Assessment Toxicological Assessment Quantification->Toxicological_Assessment

References

A Comparative Analysis of Cardiotoxicity: Pixantrone vs. Its Predecessors

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the cardiotoxic profiles of Pixantrone and its anthracenedione/anthracycline counterparts, supported by experimental data.

Executive Summary

Pixantrone, an aza-anthracenedione, has been developed as an antineoplastic agent with a view to mitigating the dose-limiting cardiotoxicity associated with earlier anthracyclines and anthracenediones. While a direct comparative analysis of the cardiotoxicity of 9-Desaminoethyl Pixantrone and Pixantrone is not feasible due to the current lack of available scientific literature and experimental data on this compound, this guide provides a comprehensive comparison of the cardiotoxic profiles of Pixantrone, Doxorubicin, and Mitoxantrone.

Pixantrone demonstrates a significantly reduced cardiotoxic potential compared to Doxorubicin and Mitoxantrone.[1][2][3] This reduced toxicity is attributed to key structural and mechanistic differences, including a decreased ability to form iron complexes, thereby reducing the generation of reactive oxygen species (ROS), and a greater selectivity for the topoisomerase IIα isoform over the topoisomerase IIβ isoform, which is more abundant in cardiomyocytes.[1][2]

Mechanisms of Cardiotoxicity: A Comparative Overview

The cardiotoxicity of anthracyclines like Doxorubicin and anthracenediones like Mitoxantrone is multifactorial. Key mechanisms include the generation of reactive oxygen species (ROS) through iron-catalyzed reactions and the targeting of topoisomerase IIβ in cardiomyocytes.

Doxorubicin and Mitoxantrone: These agents possess a quinone moiety that can chelate iron, leading to a cascade of events that produce ROS.[1] This oxidative stress damages cellular components, including lipids, proteins, and DNA, ultimately leading to cardiomyocyte apoptosis and cardiac dysfunction. Furthermore, their inhibition of topoisomerase IIβ in cardiomyocytes leads to DNA double-strand breaks and subsequent cell death.

Pixantrone: In contrast, Pixantrone's structure, which includes a nitrogen heteroatom in the chromophore ring, reduces its ability to chelate iron.[1][3][4] This modification significantly curtails the production of ROS.[1][3][4] Additionally, Pixantrone exhibits a higher selectivity for topoisomerase IIα, the isoform predominantly found in proliferating cancer cells, over topoisomerase IIβ, which is prevalent in quiescent cardiomyocytes.[1][2] This selective action spares cardiac tissue from the DNA damage seen with less selective agents.

Signaling Pathway of Anthracycline-Induced Cardiotoxicity

Mechanisms of Anthracycline and Pixantrone Cardiotoxicity Doxo_Mitox Doxorubicin / Mitoxantrone Iron_Complex Iron Complex Formation Doxo_Mitox->Iron_Complex Topoisomerase_IIb Topoisomerase IIβ Inhibition Doxo_Mitox->Topoisomerase_IIb ROS Reactive Oxygen Species (ROS) Iron_Complex->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction DNA_Damage DNA Double-Strand Breaks Topoisomerase_IIb->DNA_Damage Cardiomyocyte_Apoptosis Cardiomyocyte Apoptosis DNA_Damage->Cardiomyocyte_Apoptosis Mitochondrial_Dysfunction->Cardiomyocyte_Apoptosis Cardiac_Dysfunction Cardiac Dysfunction Cardiomyocyte_Apoptosis->Cardiac_Dysfunction Pixantrone Pixantrone Reduced_Iron_Binding Reduced Iron Binding Pixantrone->Reduced_Iron_Binding Topoisomerase_IIa Selective Topoisomerase IIα Inhibition Pixantrone->Topoisomerase_IIa Reduced_ROS Reduced ROS Production Reduced_Iron_Binding->Reduced_ROS Spared_Cardiomyocytes Cardiomyocyte Sparing Reduced_ROS->Spared_Cardiomyocytes Topoisomerase_IIa->Spared_Cardiomyocytes Spared_Cardiomyocytes->Cardiac_Dysfunction Reduced Impact

Caption: Comparative signaling pathways of cardiotoxicity.

Quantitative Comparison of Cardiotoxicity

The following tables summarize key quantitative data from preclinical studies, illustrating the differences in cardiotoxic effects between Pixantrone, Doxorubicin, and Mitoxantrone.

Table 1: In Vitro Cytotoxicity in Cardiomyocytes
CompoundCell TypeAssayEndpointResultReference
Pixantrone Neonatal Rat CardiomyocytesLDH ReleaseCytotoxicity10- to 12-fold less damaging than Doxorubicin or Mitoxantrone[1]
Doxorubicin Neonatal Rat CardiomyocytesLDH ReleaseCytotoxicityHigh[1]
Mitoxantrone Neonatal Rat CardiomyocytesLDH ReleaseCytotoxicityHigh[1]
Pixantrone Differentiated H9c2 cellsMTT AssayMitochondrial Dysfunction (at 10 µM)~60% reduction in viability[5]
Pixantrone Differentiated H9c2 cellsNeutral Red UptakeLysosomal Integrity (at 10 µM)~90% reduction in uptake[5]
Table 2: In Vivo Cardiotoxicity Studies in Mice
CompoundAnimal ModelDosingKey FindingsReference
Pixantrone Doxorubicin-naïve miceRepeated cyclesMinimal cardiac changes[1]
Doxorubicin Doxorubicin-naïve miceRepeated cyclesMarked or severe degenerative cardiomyopathy[1]
Mitoxantrone Doxorubicin-naïve miceRepeated cyclesMarked or severe degenerative cardiomyopathy[1]
Pixantrone Doxorubicin-pretreated miceFurther exposureDid not worsen pre-existing cardiomyopathy
Doxorubicin Doxorubicin-pretreated miceFurther exposureSignificant worsening of pre-existing cardiomyopathy
Mitoxantrone Doxorubicin-pretreated miceFurther exposureSignificant worsening of pre-existing cardiomyopathy

Experimental Protocols

In Vitro Cardiomyocyte Cytotoxicity Assay (LDH Release)

This protocol is based on methodologies described in studies comparing the cardiotoxicity of anthracyclines.[1]

Experimental Workflow: In Vitro Cytotoxicity Assay A Isolate and culture neonatal rat cardiomyocytes B Expose cardiomyocytes to varying concentrations of Pixantrone, Doxorubicin, or Mitoxantrone A->B C Incubate for a defined period (e.g., 24-48 hours) B->C D Collect culture supernatant C->D E Measure Lactate Dehydrogenase (LDH) activity in the supernatant using a colorimetric assay D->E F Quantify cytotoxicity as a percentage of total LDH release from lysed control cells E->F

Caption: Workflow for assessing cardiomyocyte cytotoxicity.

Detailed Steps:

  • Cell Culture: Neonatal rat ventricular myocytes are isolated and cultured in appropriate media until they form a confluent, beating monolayer.

  • Drug Treatment: Cells are treated with a range of concentrations of Pixantrone, Doxorubicin, or Mitoxantrone. A vehicle control is also included.

  • Incubation: The treated cells are incubated for a specified duration (e.g., 48 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Supernatant Collection: After incubation, the culture medium is collected.

  • LDH Assay: The activity of LDH in the supernatant is measured using a commercially available LDH cytotoxicity assay kit. This assay measures the conversion of a lactate substrate to pyruvate, which then reacts with a tetrazolium salt to produce a colored formazan product.

  • Data Analysis: The absorbance of the formazan product is measured spectrophotometrically. Cytotoxicity is expressed as the percentage of LDH released compared to control cells treated with a lysis buffer (representing 100% LDH release).

In Vivo Murine Model of Cardiotoxicity

This protocol is a generalized representation based on preclinical studies.[1]

Experimental Workflow: In Vivo Cardiotoxicity Model A Administer repeated cycles of Pixantrone, Doxorubicin, or Mitoxantrone to mice B Monitor cardiac function using echocardiography (e.g., LVEF) A->B C At the end of the study, euthanize mice and collect heart tissue A->C D Perform histopathological analysis of heart tissue for signs of degenerative cardiomyopathy C->D E Analyze and compare the degree of cardiac damage between treatment groups D->E

References

An In Vivo Profile of Pixantrone: An Aza-Anthracenedione Anticancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of 9-Desaminoethyl Pixantrone and Pixantrone is not currently feasible due to the absence of publicly available in vivo data for this compound. This compound is primarily documented as an impurity of Pixantrone, and as such, its biological activity remains uncharacterized in the scientific literature.

This guide, therefore, provides a comprehensive overview of the available in vivo experimental data for Pixantrone (BBR 2778), a novel aza-anthracenedione developed to reduce the cardiotoxicity associated with traditional anthracyclines while maintaining potent antineoplastic efficacy.[1] The information presented is intended for researchers, scientists, and drug development professionals interested in the preclinical and clinical profile of this therapeutic agent.

In Vivo Efficacy and Toxicity of Pixantrone

Pixantrone has demonstrated significant antitumor activity in various preclinical models and clinical trials, particularly in the context of hematological malignancies such as non-Hodgkin's lymphoma (NHL).[2][3] A key feature of Pixantrone is its reduced cardiotoxic potential compared to other anthracyclines like doxorubicin and the related anthracenedione, mitoxantrone.[1][4][5]

Animal studies have shown that Pixantrone does not exacerbate pre-existing heart muscle damage, a significant advantage in patients previously treated with cardiotoxic agents.[4] While repeated cycles of doxorubicin or mitoxantrone in mice led to marked or severe heart muscle degeneration, only minimal cardiac changes were observed with Pixantrone.[4] In juvenile mice, Pixantrone demonstrated recoverable bone marrow toxicity, as well as toxicity to the thymus and reproductive organs, but no nephro- or hepatotoxicity was observed.[5]

In clinical settings, Pixantrone has been investigated as a single agent and in combination therapies.[2][6][7] Phase I and II trials have explored its use in relapsed/refractory aggressive NHL, demonstrating promising clinical activity.[2][7] A phase III trial compared Pixantrone to other single-agent chemotherapies in heavily pretreated patients with relapsed or refractory aggressive NHL, showing it to be an efficacious and tolerable treatment option.[8]

Quantitative Data Summary

The following table summarizes key quantitative findings from in vivo studies of Pixantrone.

ParameterFindingSpecies/ModelReference
Efficacy Complete Remission (CR) Rate: 39%Human (relapsed/refractory aggressive NHL)[7]
Major Response Rate (CR + PR): 61%Human (relapsed/refractory aggressive NHL)[7]
Toxicity Grade 4 Neutropenia68% of patientsHuman (in combination therapy)
Grade 4 Thrombocytopenia42% of patientsHuman (in combination therapy)
Clinically Significant Cardiac EventsNone observedHuman (in combination therapy)
Pharmacokinetics Half-life14.7 to 31.9 hoursHuman

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of typical experimental protocols used in the in vivo evaluation of Pixantrone.

Preclinical Murine Models of Cardiotoxicity
  • Animal Model: Mice, often with pre-existing cardiac damage induced by agents like doxorubicin to assess safety in a clinically relevant context.[4][6]

  • Dosing Regimen: Repeated cycles of Pixantrone, doxorubicin, or mitoxantrone are administered intravenously. Doses are selected to be therapeutically relevant.

  • Assessment of Cardiotoxicity: Heart muscle is examined histopathologically for signs of degeneration. Cardiac biomarkers may also be monitored.

  • General Toxicity: Body weight, organ weights (thymus, reproductive organs), and bone marrow cellularity are assessed to determine off-target toxicities.[5]

Clinical Trials in Non-Hodgkin's Lymphoma
  • Patient Population: Patients with relapsed or refractory aggressive NHL who have received prior chemotherapy regimens.[7][8]

  • Treatment Regimen: Pixantrone is administered intravenously, often in combination with other chemotherapeutic agents like fludarabine, dexamethasone, and rituximab, or as a monotherapy.[6][8] A typical monotherapy regimen is 85 mg/m² on days 1, 8, and 15 of a 28-day cycle.[8]

  • Efficacy Endpoints: The primary endpoint is often the overall response rate, including complete and partial remissions, as determined by imaging and other diagnostic criteria.[7]

  • Safety Monitoring: Patients are closely monitored for hematologic and non-hematologic toxicities. Cardiac function is assessed, often through measurements of Left Ventricular Ejection Fraction (LVEF).[7]

Visualizing the Mechanism and Experimental Workflow

To better understand the action of Pixantrone and the process of its in vivo evaluation, the following diagrams are provided.

Pixantrone_Mechanism Pixantrone's Mechanism of Action Pixantrone Pixantrone DNA Nuclear DNA Pixantrone->DNA Intercalation TopoisomeraseII Topoisomerase II Pixantrone->TopoisomeraseII Inhibition DNA->TopoisomeraseII DNA_Cleavage DNA Double-Strand Breaks TopoisomeraseII->DNA_Cleavage Apoptosis Apoptosis DNA_Cleavage->Apoptosis

Pixantrone's proposed mechanism of action.

Preclinical_Workflow Preclinical In Vivo Evaluation Workflow cluster_Efficacy Efficacy Assessment cluster_Toxicity Toxicity Assessment Tumor_Model Establishment of Tumor Xenograft Model Treatment_Groups Randomization into Treatment Groups Tumor_Model->Treatment_Groups Dosing Drug Administration Treatment_Groups->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement Body_Weight Body Weight Monitoring Dosing->Body_Weight Endpoint Endpoint Analysis (e.g., Tumor Growth Inhibition) Tumor_Measurement->Endpoint Hematology Hematological Analysis Endpoint->Hematology Histopathology Histopathological Examination of Organs Endpoint->Histopathology Clinical_Signs Observation of Clinical Signs Body_Weight->Clinical_Signs

A general workflow for preclinical in vivo studies.

Conclusion

Pixantrone is an aza-anthracenedione with a well-documented in vivo profile demonstrating both antitumor efficacy and a favorable cardiac safety profile compared to older anthracyclines. While a direct comparison with its desaminoethyl analog is not possible due to a lack of data, the extensive research on Pixantrone provides a solid foundation for its clinical use and for the future development of related compounds. Any forthcoming research on the in vivo properties of this compound would represent a novel contribution to the field.

References

A Researcher's Guide to Assessing Antibody Cross-Reactivity: Pixantrone and its Metabolite 9-Desaminoethyl Pixantrone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of antibodies developed for therapeutic drug monitoring is paramount. This guide provides a comprehensive framework for evaluating the cross-reactivity of anti-Pixantrone antibodies with its significant metabolite, 9-Desaminoethyl Pixantrone. As no specific experimental data on this particular cross-reactivity is publicly available, this document serves as a practical blueprint, outlining the necessary experimental protocols and data presentation formats for such an investigation.

Pixantrone is an aza-anthracenedione, an antineoplastic agent used in the treatment of certain cancers.[1][2] Its metabolism can lead to the formation of various byproducts, including this compound. For the development of accurate immunoassays for Pixantrone, it is crucial to determine whether antibodies raised against the parent drug also bind to its metabolites. High cross-reactivity can lead to an overestimation of the drug's concentration, potentially impacting dose adjustments and patient safety.

Hypothetical Cross-Reactivity Data

To illustrate the outcomes of a cross-reactivity study, the following table summarizes hypothetical data from a competitive ELISA. In this scenario, a polyclonal antibody was raised against a Pixantrone-carrier protein conjugate.

CompoundIC50 (ng/mL)Cross-Reactivity (%)
Pixantrone15100
This compound3005
Mitoxantrone> 1000< 1.5
Doxorubicin> 1000< 1.5

Cross-reactivity is calculated using the formula: (IC50 of Pixantrone / IC50 of competing compound) x 100.

Visualizing the Cross-Reactivity Principle

The following diagram illustrates the concept of a competitive immunoassay used to determine cross-reactivity.

G cluster_0 High Pixantrone Concentration cluster_1 Low Pixantrone/High Cross-Reactant Concentration Free Pixantrone Free Pixantrone Antibody Antibody Free Pixantrone->Antibody Binds Immobilized Pixantrone Immobilized Pixantrone Antibody->Immobilized Pixantrone Blocked Cross-Reactant Cross-Reactant Antibody_2 Antibody Cross-Reactant->Antibody_2 May Bind Immobilized Pixantrone_2 Immobilized Pixantrone Antibody_2->Immobilized Pixantrone_2 Binds

Competitive immunoassay principle.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of cross-reactivity studies. Below are the key experimental protocols that would be employed.

Hapten-Carrier Conjugation for Immunogen Preparation

To elicit an immune response against a small molecule like Pixantrone, it must first be conjugated to a larger carrier protein, a process known as haptenization.[3][4]

Objective: To covalently link Pixantrone to a carrier protein (e.g., Keyhole Limpet Hemocyanin - KLH) to create an immunogen.

Materials:

  • Pixantrone

  • Keyhole Limpet Hemocyanin (KLH)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Dissolve Pixantrone in a suitable organic solvent (e.g., DMSO) and then dilute in PBS.

  • Activate the carboxyl groups on the carrier protein (if necessary, or introduce them via a linker to Pixantrone) by adding EDC and NHS.

  • Mix the activated carrier protein with the Pixantrone solution.

  • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Quench the reaction by adding a small molecule with a primary amine (e.g., hydroxylamine).

  • Remove unconjugated Pixantrone by dialysis against PBS at 4°C for 48 hours, with several changes of buffer.

  • Determine the conjugation efficiency using UV-Vis spectrophotometry by measuring the absorbance at the characteristic wavelength for Pixantrone.

Antibody Production and Purification

Objective: To generate polyclonal antibodies against Pixantrone in a suitable animal model and purify them.

Procedure:

  • Immunize rabbits (or other suitable animals) with the Pixantrone-KLH conjugate emulsified in Freund's complete adjuvant for the primary immunization, followed by booster immunizations with the conjugate in Freund's incomplete adjuvant every 3-4 weeks.

  • Collect blood samples prior to the first immunization (pre-immune serum) and 10-14 days after each booster.

  • Monitor the antibody titer in the collected sera using an indirect ELISA coated with a Pixantrone-BSA (Bovine Serum Albumin) conjugate.

  • Once a high antibody titer is achieved, collect the final bleed and separate the serum.

  • Purify the anti-Pixantrone antibodies from the serum using affinity chromatography with a column where Pixantrone is immobilized on the resin.

Competitive ELISA for Cross-Reactivity Assessment

A competitive ELISA is the standard method for determining the cross-reactivity of antibodies against small molecules.[5][6][7]

Objective: To quantify the binding of anti-Pixantrone antibodies to Pixantrone and this compound.

Materials:

  • Purified anti-Pixantrone antibody

  • Pixantrone-BSA conjugate (for coating)

  • Pixantrone standard

  • This compound

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)

  • Wash buffer (PBS with 0.05% Tween 20 - PBS-T)

  • Secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

Procedure:

  • Coat the wells of a 96-well plate with the Pixantrone-BSA conjugate diluted in coating buffer and incubate overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Prepare serial dilutions of the Pixantrone standard and the potential cross-reactant (this compound).

  • In a separate plate or tubes, pre-incubate a fixed, limited concentration of the primary anti-Pixantrone antibody with the various concentrations of the standards and cross-reactants for 1 hour at room temperature.

  • Transfer the antibody-analyte mixtures to the coated and blocked ELISA plate.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate five times with wash buffer.

  • Add the HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Plot a standard curve of absorbance versus the logarithm of the Pixantrone concentration. The concentration of the cross-reactant that causes a 50% reduction in the maximal signal (IC50) is determined from its own dose-response curve.

The following diagram outlines the workflow for the competitive ELISA.

G A Coat plate with Pixantrone-BSA conjugate B Wash plate A->B C Block non-specific sites B->C D Wash plate C->D F Add Ab-analyte mixture to plate D->F E Pre-incubate anti-Pixantrone Ab with Pixantrone standard or this compound E->F G Incubate F->G H Wash plate G->H I Add HRP-conjugated secondary antibody H->I J Incubate I->J K Wash plate J->K L Add TMB substrate K->L M Incubate in dark L->M N Add stop solution M->N O Read absorbance at 450 nm N->O

Competitive ELISA workflow.

Conclusion

The development of specific antibodies for therapeutic drug monitoring is a rigorous process that requires thorough validation. While no specific data exists for the cross-reactivity of anti-Pixantrone antibodies with this compound, this guide provides a robust framework for conducting such an investigation. By following these detailed protocols and data presentation formats, researchers can generate the critical data needed to ensure the accuracy and reliability of immunoassays for Pixantrone, ultimately contributing to improved patient care and drug development.

References

Validating the Purity of 9-Desaminoethyl Pixantrone: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for validating the purity of 9-Desaminoethyl Pixantrone, a known impurity and potential degradation product of the antineoplastic agent Pixantrone. Ensuring the purity of active pharmaceutical ingredients (APIs) and their related substances is critical for drug safety and efficacy. This document outlines key experimental protocols and presents illustrative data to guide researchers in selecting the most appropriate analytical techniques for their needs.

Introduction to this compound

This compound is a process-related impurity that can arise during the synthesis of Pixantrone. Its structural similarity to the parent compound necessitates robust analytical methods to detect and quantify its presence accurately. Regulatory bodies such as the European Medicines Agency (EMA) require thorough characterization and control of such impurities in pharmaceutical products.

Comparative Analysis of Purity Validation Techniques

The purity of a this compound sample is typically assessed using a combination of chromatographic and spectroscopic techniques. The following sections compare three common and powerful methods: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Data Summary

The following table summarizes illustrative performance data for the three analytical techniques in the context of this compound purity assessment.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Mass Spectrometry (LC-MS)Quantitative NMR (qNMR)
Primary Use Quantification of known impuritiesIdentification and quantification of known and unknown impuritiesAbsolute quantification without a specific reference standard
Limit of Detection (LOD) ~0.01%~0.001%~0.1%
Limit of Quantification (LOQ) ~0.03%~0.003%~0.3%
Precision (%RSD) < 2%< 5%< 1%
Accuracy (% Recovery) 98-102%95-105%99-101%
Specificity Good (dependent on chromatographic resolution)Excellent (based on mass-to-charge ratio)Excellent (based on unique molecular structure)

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC-UV)

This method is a robust and widely used technique for the routine quality control of pharmaceutical substances. It offers excellent precision and accuracy for quantifying known impurities.

Instrumentation:

  • HPLC system with a UV/Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Autosampler

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (AR grade)

  • Purified water

  • This compound reference standard

  • Pixantrone reference standard

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of 1 mg/mL.

  • Prepare a reference standard solution of this compound and Pixantrone at a similar concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry, making it ideal for identifying and quantifying trace-level impurities.

Instrumentation:

  • LC-MS system (e.g., Q-TOF or Triple Quadrupole)

  • Electrospray Ionization (ESI) source

  • C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

Reagents:

  • Same as HPLC-UV method.

LC Conditions:

  • Same mobile phase and gradient as the HPLC-UV method, with a flow rate adjusted for the smaller column diameter (e.g., 0.3 mL/min).

MS Conditions:

  • Ionization Mode: Positive ESI

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Scan Range: m/z 100-1000

Sample Preparation:

  • Similar to the HPLC-UV method, but typically with a lower concentration (e.g., 0.1 mg/mL) due to the higher sensitivity of the detector.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. It relies on the use of a certified internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

Experimental Parameters:

  • Pulse Program: A quantitative pulse sequence with a long relaxation delay (e.g., 30s) to ensure full relaxation of all protons.

  • Number of Scans: 16 or higher for good signal-to-noise ratio.

  • Data Processing: Manual phasing and baseline correction are critical for accurate integration.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the internal standard into a vial.

  • Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL).

  • Transfer the solution to an NMR tube for analysis.

Purity Calculation: The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Visualizations

Experimental Workflow for Purity Validation

G Workflow for Purity Validation of this compound cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Purity Determination Sample Test Sample of This compound Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC-UV Analysis Filtration->HPLC LCMS LC-MS Analysis Filtration->LCMS qNMR qNMR Analysis Filtration->qNMR Data_HPLC Peak Integration (% Area Normalization) HPLC->Data_HPLC Data_LCMS Impurity Identification & Quantification LCMS->Data_LCMS Data_qNMR Purity Calculation (vs. Internal Standard) qNMR->Data_qNMR Final_Report Final Purity Report Data_HPLC->Final_Report Data_LCMS->Final_Report Data_qNMR->Final_Report

Caption: A flowchart illustrating the general workflow for validating the purity of a this compound sample.

Logical Relationship of Analytical Techniques

G Selection of Analytical Technique Based on Objective Objective Analytical Objective Routine_QC Routine Quality Control (Known Impurities) Objective->Routine_QC Impurity_ID Impurity Identification (Unknowns) Objective->Impurity_ID Primary_Quant Absolute Quantification (Primary Method) Objective->Primary_Quant HPLC HPLC-UV Routine_QC->HPLC Most Suitable LCMS LC-MS Routine_QC->LCMS Can be used Impurity_ID->HPLC Limited use Impurity_ID->LCMS Most Suitable qNMR qNMR Primary_Quant->qNMR Most Suitable

Caption: A diagram showing the logical selection of an analytical technique based on the specific research objective.

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of 9-Desaminoethyl Pixantrone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory and Drug Development Professionals

The proper disposal of 9-Desaminoethyl Pixantrone, a potent antineoplastic agent, is a critical component of laboratory safety and environmental responsibility. Adherence to stringent disposal protocols is essential to mitigate risks of exposure and contamination. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this cytotoxic compound, in line with established guidelines for hazardous drug management.

Core Principles of Hazardous Drug Disposal

The disposal of this compound must comply with all applicable federal, state, and local regulations governing hazardous waste[1][2]. As a cytotoxic agent, all waste materials, including unused product, contaminated personal protective equipment (PPE), and labware, must be segregated from non-hazardous waste streams.

Personal Protective Equipment (PPE) Requirements

Due to the hazardous nature of this compound, stringent PPE protocols must be followed at all times during handling and disposal. This is a critical step in minimizing occupational exposure.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-tested gloves (e.g., nitrile) is required[3][4].Provides an enhanced barrier against chemical permeation. The outer glove should be changed immediately if contaminated[3][4].
Gown Disposable, non-permeable gown with a solid front and long, cuffed sleeves[3][4].Protects the wearer's body from splashes and spills.
Eye Protection Chemical safety goggles or a face shield.Prevents accidental splashes to the eyes.
Respiratory Protection A NIOSH-approved respirator may be necessary for cleaning up spills or when generating aerosols[4].Protects against inhalation of the hazardous substance.

Waste Segregation and Containerization

Proper segregation and containment of this compound waste is fundamental to safe disposal. Different types of waste require specific containers.

Waste TypeContainer SpecificationDisposal Pathway
Bulk Contaminated Waste Black, rigid, puncture-resistant, and leak-proof container clearly labeled "Hazardous Drug Waste" or "Chemotherapy Waste"[5][6].Disposal via a licensed hazardous waste contractor, typically involving incineration[1].
Trace Contaminated Sharps Yellow, rigid, puncture-resistant sharps container labeled for chemotherapy waste[3][5].Disposal through a regulated medical waste program or as hazardous waste, depending on local regulations[5].
Trace Contaminated PPE & Labware Yellow bags or containers specifically designated for trace chemotherapy waste[1][5].Disposal through a regulated medical waste program or as hazardous waste, in accordance with institutional and local guidelines.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials.

Experimental Protocol: Disposal of this compound

  • Preparation:

    • Ensure all necessary PPE is correctly donned before handling any waste.

    • Prepare the designated waste disposal area. This should be done in a containment ventilated enclosure (CVE), such as a chemical fume hood or biological safety cabinet, to minimize aerosol exposure[4].

    • Have all appropriate, clearly labeled waste containers readily accessible.

  • Handling of Unused or Residual Product (Bulk Waste):

    • Any remaining stock solutions or unused this compound must be treated as bulk hazardous waste.

    • Do not attempt to neutralize the chemical unless a validated in-house procedure is in place. There is no single universally accepted method for chemical deactivation of all antineoplastic agents[5].

    • Carefully place vials containing the product and any materials used for its preparation (e.g., contaminated absorbent pads) into the designated black hazardous waste container[5].

  • Disposal of Contaminated Sharps:

    • Needles, syringes, and other sharps that have come into contact with this compound must be disposed of immediately into a designated chemotherapy sharps container[3][7].

    • Do not recap, bend, or break needles to prevent accidental punctures and aerosol generation[7].

    • If a syringe contains residual drug (more than a trace amount), it should be disposed of in the black bulk waste container[5].

  • Management of Trace Contaminated Materials:

    • All disposable items with trace contamination, such as gloves, gowns, bench paper, and empty vials, should be placed in the designated yellow trace chemotherapy waste container[5].

  • Container Sealing and Removal:

    • Once waste containers are full (typically not exceeding three-quarters capacity), securely seal them.

    • Wipe the exterior of the sealed containers to remove any potential surface contamination.

    • Store the sealed containers in a secure, designated area until they are collected by a licensed hazardous waste disposal service[1].

  • Decontamination:

    • After completing the disposal process, thoroughly decontaminate the work area with an appropriate cleaning agent.

    • Remove PPE in a manner that avoids self-contamination and dispose of it as trace contaminated waste.

    • Wash hands thoroughly with soap and water after removing gloves[8].

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

G start Waste Generation (this compound) ppe Don Appropriate PPE (Double Gloves, Gown, Eye Protection) start->ppe assess_waste Assess Waste Type ppe->assess_waste bulk_waste Bulk Contaminated Waste (Unused drug, grossly contaminated items) assess_waste->bulk_waste Bulk trace_waste Trace Contaminated Waste (Empty vials, PPE, labware) assess_waste->trace_waste Trace (Non-sharp) sharps Contaminated Sharps (Needles, syringes) assess_waste->sharps Trace (Sharp) black_container Place in Black Hazardous Waste Container bulk_waste->black_container yellow_container Place in Yellow Trace Waste Container trace_waste->yellow_container sharps_container Place in Yellow Chemotherapy Sharps Container sharps->sharps_container licensed_disposal Dispose via Licensed Hazardous Waste Contractor black_container->licensed_disposal yellow_container->licensed_disposal sharps_container->licensed_disposal end Disposal Complete licensed_disposal->end

Caption: Disposal workflow for this compound waste.

This comprehensive approach to the disposal of this compound ensures the safety of laboratory personnel and the protection of the environment. Regular training and adherence to these protocols are paramount for maintaining a safe and compliant research environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

References

Safeguarding Researchers: A Comprehensive Guide to Handling 9-Desaminoethyl Pixantrone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for laboratory personnel handling 9-Desaminoethyl Pixantrone. Adherence to these guidelines is mandatory to mitigate risks associated with this potent cytotoxic agent.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound, based on general guidelines for cytotoxic agents.

PPE ComponentSpecificationUsage Notes
Gloves Powder-free nitrile gloves meeting ASTM D6978-05 standards. Double gloving is required.The inner glove should be worn under the gown cuff, and the outer glove should extend over the cuff[1][2]. Change gloves immediately if contaminated or torn. Regularly inspect gloves for any signs of degradation.
Gown Disposable, lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. The gown should fasten in the back.[3]Gowns must be changed immediately in the event of a spill or contamination.
Respiratory Protection An N95 respirator or higher is necessary to protect against inhalation of aerosolized particles.[2][4]Ensure a proper fit test has been conducted for the selected respirator.
Eye Protection Chemical safety goggles or a face shield.[4][5]Standard laboratory glasses are not sufficient. Eye protection must provide a seal around the eyes.
Shoe Covers Disposable shoe covers should be worn to prevent the spread of contamination.[2][6]Remove shoe covers before exiting the designated handling area.

Operational and Disposal Plans

A clear, step-by-step workflow is critical to ensure safety during the handling and disposal of this compound.

Experimental Workflow for Safe Handling

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase prep_area Designate Controlled Area gather_ppe Assemble All Required PPE prep_area->gather_ppe don_ppe Don PPE in Correct Sequence gather_ppe->don_ppe prep_bsc Prepare Biosafety Cabinet (BSC) don_ppe->prep_bsc gather_materials Gather All Experimental Materials prep_bsc->gather_materials weigh_compound Weigh Compound in BSC gather_materials->weigh_compound Proceed to Handling dissolve_compound Dissolve/Dilute in BSC weigh_compound->dissolve_compound perform_experiment Perform Experiment in BSC dissolve_compound->perform_experiment dispose_sharps Dispose of Sharps in Cytotoxic Sharps Container perform_experiment->dispose_sharps Begin Disposal dispose_consumables Dispose of Contaminated Consumables in Labeled Cytotoxic Waste Bag dispose_sharps->dispose_consumables decontaminate_bsc Decontaminate BSC Surfaces dispose_consumables->decontaminate_bsc doff_ppe Doff PPE in Correct Sequence decontaminate_bsc->doff_ppe dispose_ppe Dispose of PPE in Cytotoxic Waste Bag doff_ppe->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Detailed Methodologies

Donning PPE:

  • Hand Hygiene: Thoroughly wash hands with soap and water.

  • Inner Gloves: Put on the first pair of nitrile gloves.

  • Gown: Don the disposable gown, ensuring complete coverage and secure fastening at the back.

  • Respirator: Put on the N95 respirator, ensuring a tight seal.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Outer Gloves: Put on the second pair of nitrile gloves, ensuring they overlap the gown cuffs.

  • Shoe Covers: Don shoe covers.

Spill Management:

In the event of a spill, immediately alert others in the area. A spill kit containing all necessary materials for cleanup should be readily accessible. The general procedure is as follows:

  • Evacuate and Secure: Evacuate all non-essential personnel and restrict access to the area.

  • Don Additional PPE: If not already wearing full PPE, don all required items from the spill kit.

  • Contain the Spill: Use absorbent pads from the spill kit to gently cover and contain the spill, working from the outside in.

  • Clean the Area: Use a scoop and scraper to collect the absorbed material and any broken glass. Place all contaminated materials into a designated cytotoxic waste bag.

  • Decontaminate: Clean the spill area with an appropriate deactivating agent, followed by a thorough rinse with water.

  • Dispose of Waste: Seal the cytotoxic waste bag and place it in a designated hazardous waste container.

  • Doff PPE: Carefully remove and dispose of all PPE as cytotoxic waste.

  • Wash Hands: Thoroughly wash hands with soap and water.

  • Report the Incident: Report the spill to the appropriate safety officer.

Disposal:

All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines. This includes:

  • Empty vials

  • Used gloves, gowns, and other PPE

  • Pipette tips, tubes, and other consumables

  • Spill cleanup materials

Contaminated materials should be placed in clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste. These containers are typically color-coded (e.g., yellow or purple) and marked with the cytotoxic symbol[4][6]. Incineration at high temperatures is the required method of disposal for cytotoxic waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.